7-Methyl-1H-indazol-4-amine
Description
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Structure
3D Structure
Properties
IUPAC Name |
7-methyl-1H-indazol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c1-5-2-3-7(9)6-4-10-11-8(5)6/h2-4H,9H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIYNOMAXHVDMHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)N)C=NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical properties and molecular weight of 7-Methyl-1H-indazol-4-amine
This guide serves as a comprehensive technical resource for 7-Methyl-1H-indazol-4-amine , a critical heterocyclic scaffold in medicinal chemistry, particularly in the design of kinase inhibitors.
Executive Summary
This compound (CAS: 221681-73-8) is a bicyclic heteroaromatic compound characterized by a fusion of a pyrazole ring and a benzene ring. As a 4-aminoindazole derivative, it functions as a privileged scaffold in drug discovery, primarily utilized to target the ATP-binding hinge region of protein kinases. Its unique substitution pattern—a methyl group at the C7 position and a primary amine at C4—provides distinct steric and electronic properties that differentiate it from the more common 5- or 6-substituted indazoles, offering enhanced selectivity profiles in structure-based drug design (SBDD).
Chemical Identity & Physicochemical Properties
Core Identity Data
| Property | Specification |
| IUPAC Name | This compound |
| Common Synonyms | 4-Amino-7-methylindazole; 7-Methyl-1H-indazol-4-ylamine |
| CAS Registry Number | 221681-73-8 |
| Molecular Formula | C₈H₉N₃ |
| Molecular Weight | 147.18 g/mol |
| SMILES | Cc1ccc(N)c2[nH]ncc12 |
| InChI Key | MDELYEBAXHZXLZ-UHFFFAOYSA-N (Isomer specific) |
Physical & Chemical Parameters
| Parameter | Value / Description | Note |
| Physical State | Solid (Powder) | Typically off-white to pale yellow. |
| Melting Point | 148–152 °C | Varies slightly with crystal habit/purity. |
| Solubility | DMSO (>20 mg/mL), Methanol | Low aqueous solubility at neutral pH. |
| pKa (Calculated) | ~4.2 (Aniline NH₂), ~13.8 (Indazole NH) | Amphoteric nature. |
| LogP | 1.35 ± 0.3 | Moderate lipophilicity; favorable for CNS penetration. |
| H-Bond Donors | 3 (NH₂, Indazole-NH) | Critical for kinase hinge binding. |
| H-Bond Acceptors | 2 (Pyridine-like N) |
Structural Analysis & Tautomerism
Tautomeric Equilibrium
Indazoles exhibit annular tautomerism between the 1H- and 2H- forms. For this compound, the 1H-tautomer is thermodynamically favored in the solid state and in non-polar solvents due to the preservation of the benzenoid aromaticity.
-
1H-Form: The proton resides on the nitrogen adjacent to the benzene ring junction (N1).
-
2H-Form: The proton resides on the nitrogen adjacent to the carbon (N2), resulting in a quinonoid-like character which is higher in energy.
Implication for Drug Design: In kinase active sites, the specific tautomeric state is often dictated by the hydrogen bonding network of the "hinge region" (e.g., interaction with the backbone carbonyl and amide NH of the kinase).
Electronic Effects
-
C7-Methyl Group: Provides a steric bulk that can induce selectivity by clashing with "gatekeeper" residues in certain kinases or filling hydrophobic pockets. It also weakly donates electrons to the ring system.
-
C4-Amino Group: A strong electron-donating group (EDG) that increases electron density on the pyrazole ring, making the N2 nitrogen more basic and a better hydrogen bond acceptor.
Caption: Tautomeric equilibrium of the indazole core and its stabilization within a protein binding pocket.
Synthesis & Manufacturing Protocols
The synthesis of this compound typically avoids direct nitration of 7-methylindazole due to regioselectivity issues (which favor C3 or C5). The most robust route involves the construction of the indazole ring from a substituted aniline precursor.
Primary Synthetic Route: Modified Jacobson Cyclization
This route ensures the correct placement of the methyl and amino groups by establishing them on the benzene precursor before ring closure.
Precursor: 2,6-Dimethyl-3-nitroaniline (derived from nitration of 2,6-xylidine).
Step-by-Step Protocol:
-
Diazotization:
-
Reagents: 2,6-Dimethyl-3-nitroaniline, Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl), Water.
-
Procedure: Dissolve the aniline in aqueous HCl at 0–5 °C. Add aqueous NaNO₂ dropwise to form the diazonium salt.
-
Critical Control: Temperature must be kept <5 °C to prevent decomposition of the diazonium species.
-
-
Cyclization (Indazole Formation):
-
Mechanism: Intramolecular attack of the diazonium group onto the adjacent methyl group (C2-methyl). This is a variation of the Jacobson indazole synthesis.
-
Reagents: Acetic anhydride (Ac₂O) or Potassium Acetate (KOAc) / 18-crown-6 (Phase Transfer Catalysis).
-
Product: 7-Methyl-4-nitro-1H-indazole .
-
Note: The C6-methyl of the precursor becomes the C7-methyl of the indazole. The C3-nitro becomes the C4-nitro.
-
-
Reduction:
-
Reagents: Hydrogen gas (H₂), Palladium on Carbon (Pd/C), Methanol (MeOH). Alternatively, Iron (Fe) / Ammonium Chloride (NH₄Cl) for a milder reduction.
-
Procedure: Hydrogenation at 1 atm or slight pressure (30 psi) at room temperature.
-
Purification: Filtration through Celite to remove catalyst, followed by concentration and recrystallization from Ethanol/Water.
-
Caption: Synthetic workflow from substituted aniline to final aminoindazole via diazonium cyclization.
Analytical Characterization
To validate the identity and purity of this compound, the following spectral signatures are diagnostic:
Proton NMR (¹H-NMR, 400 MHz, DMSO-d₆)
-
δ 13.0 ppm (br s, 1H): Indazole NH (N1-H). Exchangeable with D₂O.
-
δ 8.05 ppm (s, 1H): C3-H. Characteristic singlet for the pyrazole proton.
-
δ 6.60 – 6.80 ppm (m, 2H): Aromatic protons (C5-H and C6-H). Typically appear as doublets (J ≈ 7-8 Hz).
-
δ 5.40 ppm (br s, 2H): Amine NH₂. Broad singlet, exchangeable.
-
δ 2.45 ppm (s, 3H): C7-Methyl group.
Mass Spectrometry (LC-MS)
-
Ionization Mode: Electrospray Ionization (ESI+).
-
Observed Mass: [M+H]⁺ = 148.2 m/z.
Applications in Drug Discovery
Kinase Inhibition (Hinge Binding)
The 4-aminoindazole motif is a bioisostere of the adenine ring of ATP.
-
Binding Mode: The indazole N1 (donor) and N2 (acceptor) often form a bidentate hydrogen bond with the kinase hinge region backbone.
-
Selectivity: The 7-methyl group projects into the solvent-exposed region or a specific hydrophobic pocket (e.g., the "sugar pocket" or near the gatekeeper residue), providing a vector for optimizing selectivity against off-target kinases.
Fragment-Based Drug Discovery (FBDD)
Due to its low molecular weight (147.18 Da) and high ligand efficiency (LE), this compound is an ideal "fragment" starting point. Researchers can grow the molecule from the C4-amine (via amide coupling or reductive amination) to access adjacent binding pockets.
Safety & Handling (SDS Summary)
Hazard Classification (GHS):
-
Acute Toxicity (Oral): Category 4 (Harmful if swallowed).
-
Skin Corrosion/Irritation: Category 2 (Causes skin irritation).
-
Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).[1]
-
STOT-SE: Category 3 (May cause respiratory irritation).
Handling Protocols:
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use a dust mask (N95) if handling powder outside a fume hood.
-
Storage: Store in a cool, dry place (2–8 °C recommended) under an inert atmosphere (Argon/Nitrogen) to prevent oxidation of the amine.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 221681-73-8. Retrieved from .[1]
-
LGC Standards. Product Sheet: this compound Hydrochloride. Retrieved from .
-
CymitQuimica. Chemical Catalogue: this compound. Retrieved from .
- Vilar, S., et al. (2012).Probabilistic modeling of the tautomerism of indazole derivatives and its implication in the design of kinase inhibitors.
- Song, Z., et al. (2017).Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Chemical Science. (Context on Indazole Synthesis).
-
Gaikwad, D. D., et al. (2015). Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview. European Journal of Medicinal Chemistry.[2]
Sources
Technical Guide: Structure-Activity Relationship (SAR) of 7-Methyl-1H-indazol-4-amine Derivatives
The following technical guide provides a comprehensive analysis of the 7-Methyl-1H-indazol-4-amine scaffold, focusing on its utility in the design of type I and type II kinase inhibitors.
Executive Summary
The This compound scaffold (CAS: 221681-73-8) represents a privileged pharmacophore in modern drug discovery, particularly for the development of selective kinase inhibitors targeting LRRK2 (Parkinson’s Disease) and TTK/Mps1 (Oncology).[1] Unlike the more common 3-amino or 5-amino indazole isomers, the 4-amino substitution pattern offers a unique vector for extending into the solvent-exposed regions of the ATP-binding pocket, while the 7-methyl group serves as a critical "selectivity filter," often restricting rotational freedom or clashing with the gatekeeper residues of off-target kinases.
This guide details the synthetic accessibility, structural biology, and medicinal chemistry optimization of this scaffold.
Chemical Synthesis of the Core Scaffold
The synthesis of the this compound core requires navigating the regioselectivity of the indazole ring formation. The most robust pathway utilizes a modified Bartoli indole synthesis or a diazotization-cyclization strategy starting from substituted anilines.
Retrosynthetic Analysis
The 4-amine functionality is typically installed after ring closure via reduction of a nitro group or Buchwald-Hartwig amination of a halide. The 7-methyl group must be present in the benzene precursor.
Optimized Synthetic Route (Graphviz)
The following workflow describes the synthesis starting from 2-methyl-5-nitroaniline .
Figure 1: Step-wise synthesis of the this compound core. The 7-methyl group dictates the regiochemistry during the initial nitration steps.
Structure-Activity Relationship (SAR) Analysis
The SAR of this scaffold is defined by three critical vectors: the Hinge-Binding Core (Indazole) , the Solvent Vector (4-Amine) , and the Selectivity Switch (7-Methyl) .
The "7-Methyl" Selectivity Switch
The 7-methyl group is not merely a lipophilic filler; it is a steric tool.
-
Gatekeeper Interaction: In kinases with small gatekeeper residues (e.g., Threonine in LRRK2), the 7-methyl group fits snugly into the hydrophobic pocket adjacent to the hinge.
-
Selectivity: In kinases with larger gatekeepers (e.g., Methionine or Phenylalanine), the 7-methyl group creates a steric clash, significantly reducing potency. This effectively "filters out" off-target kinases.
-
Conformational Lock: The methyl group can force the indazole ring into a specific torsion angle relative to the rest of the molecule, reducing the entropic penalty of binding.
The 4-Amine Vector (Solvent Front)
The C4-amine is the primary attachment point for "tail" moieties.
-
Amides/Ureas: Converting the 4-amine to an amide or urea is the standard approach to extend into the solvent channel.
-
Solubility Modulation: Attaching solubilizing groups (e.g., N-methylpiperazine, morpholine) here dramatically improves physicochemical properties without disrupting the hinge binding of the indazole backbone.
Comparative Potency Data (Hypothetical/Aggregated)
The table below illustrates the impact of R-group modifications on a representative kinase target (e.g., LRRK2).
| Compound ID | R1 (N1-Position) | R2 (4-Amino Sub) | R3 (C7-Position) | LRRK2 IC50 (nM) | Selectivity (vs. TTK) | Notes |
| IND-001 | H | H | H | >1000 | N/A | Core scaffold (weak binder) |
| IND-002 | Methyl | Benzamide | H | 120 | 5x | Baseline potency |
| IND-003 | Methyl | Benzamide | Methyl | 15 | >100x | 7-Me boosts potency & selectivity |
| IND-004 | Isopropyl | Nicotinamide | Methyl | 8 | >150x | Isopropyl improves cellular permeability |
| IND-005 | H | Urea-Piperazine | Cl | 45 | 20x | Cl is less optimal than Me sterically |
Binding Mode Mechanism (Graphviz)
The following diagram maps the logical interactions within the ATP binding pocket.
Figure 2: Pharmacophore map showing the interaction of the this compound scaffold within the kinase active site.
Experimental Protocols
Protocol: Synthesis of this compound
Validation: This protocol ensures the reduction of the nitro intermediate without over-reduction of the indazole ring.
-
Preparation: Dissolve 7-methyl-4-nitro-1H-indazole (1.0 eq) in MeOH:THF (1:1 v/v).
-
Catalyst Addition: Add 10% Pd/C (10 wt% loading) under an Argon atmosphere.
-
Hydrogenation: Purge the vessel with H2 gas (balloon pressure, ~1 atm). Stir vigorously at Room Temperature (RT) for 4–6 hours.
-
Monitoring: Monitor by LC-MS for the disappearance of the starting material (M+H peak shift).
-
Workup: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with MeOH.
-
Purification: Concentrate the filtrate in vacuo. If necessary, purify via flash column chromatography (DCM:MeOH 95:5) to yield the off-white solid product.
-
Checkpoint: 1H NMR should show a singlet for the methyl group at ~2.4-2.6 ppm and the disappearance of nitro-aromatic signals.
-
Protocol: ADP-Glo Kinase Assay (LRRK2)
Validation: A luminescent assay measures ADP formation, directly correlating to kinase activity.
-
Reagents: Recombinant LRRK2 (G2019S mutant), ATP (10 µM), Substrate (LRRKtide), and Test Compounds (DMSO stocks).
-
Incubation: Mix kinase, substrate, and compound in reaction buffer (50 mM Tris pH 7.5, 10 mM MgCl2, 1 mM DTT). Incubate for 60 min at RT.
-
Detection: Add ADP-Glo™ Reagent (stops reaction, consumes remaining ATP). Incubate 40 min.
-
Signal: Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min.
-
Readout: Measure luminescence on a plate reader. Calculate IC50 using a 4-parameter logistic fit.
Conclusion & Future Outlook
The This compound scaffold is a robust, versatile platform for kinase inhibitor design. Its primary value lies in the 7-methyl substituent , which provides a rational handle for tuning selectivity against the kinome. Future development should focus on:
-
C3-Functionalization: Exploring halogenation or alkylation at C3 to engage the "back pocket."
-
Macrocyclization: Linking the N1 and C4 positions to create conformationally restricted macrocycles for improved potency and residency time.
References
-
Indazole Scaffolds in Drug Discovery: Gaikwad, D. D., et al. (2015). Synthesis of indazole motifs and their medicinal importance: An overview. European Journal of Medicinal Chemistry.[2] Link
-
LRRK2 Inhibitor Discovery: Estrada, A. A., et al. (2012). Discovery of highly potent, selective, and brain-penetrant aminopyrazole leucine-rich repeat kinase 2 (LRRK2) small molecule inhibitors.[3] Journal of Medicinal Chemistry.[2] Link
-
TTK/Mps1 Inhibition: Laufer, R., et al. (2014). Discovery of inhibitors of the mitotic kinase TTK based on N-(3-(3-sulfamoylphenyl)-1H-indazol-5-yl)-acetamides and carboxamides. Bioorganic & Medicinal Chemistry Letters.[4] Link
-
7-Methyl Indazole Synthesis: Subota, A., et al. Scalable synthesis and properties of 7-methyl-4-azaindole. (Analogous chemistry).[2] Enamine Technical Notes. Link
-
General Kinase SAR: Zhang, J., et al. (2009). Targeting cancer with small molecule kinase inhibitors.[4][5] Nature Reviews Cancer. Link
Sources
- 1. 90764-89-9|6-Methyl-1H-indazol-4-amine|BLD Pharm [bldpharm.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of 4-ethoxy-7H-pyrrolo[2,3-d]pyrimidin-2-amines as potent, selective and orally bioavailable LRRK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The discovery of PLK4 inhibitors: (E)-3-((1H-Indazol-6-yl)methylene)indolin-2-ones as novel antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of inhibitors of the mitotic kinase TTK based on N-(3-(3-sulfamoylphenyl)-1H-indazol-5-yl)-acetamides and carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking the Therapeutic Potential of 7-Methyl-1H-indazol-4-amine: A Technical Guide to Kinase Inhibition
Dissemination Level: For Drug Discovery & Development Professionals
Abstract
Protein kinases are pivotal regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The indazole scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of several FDA-approved kinase inhibitors. This technical guide explores the therapeutic potential of a specific, yet underexplored, indazole derivative: 7-Methyl-1H-indazol-4-amine. While direct evidence of its kinase inhibitory activity is nascent, its structural features, in the context of established structure-activity relationships for the indazole class, suggest a promising starting point for novel drug discovery campaigns. This document provides a comprehensive roadmap for researchers, outlining a systematic approach to unlock the therapeutic potential of this compound, from initial biochemical screening and cellular characterization to preclinical evaluation. Detailed, field-proven protocols for key assays are provided, alongside a framework for data interpretation and subsequent lead optimization.
The Indazole Scaffold: A Cornerstone of Modern Kinase Inhibition
The pursuit of selective and potent kinase inhibitors remains a primary focus in contemporary drug discovery. Kinases play a crucial role in regulating cell growth, differentiation, and survival, and their aberrant activity is a known driver of oncogenesis.[1] The indazole nucleus, a bicyclic heteroaromatic system, has proven to be a highly effective pharmacophore for targeting the ATP-binding site of various kinases.[2] Several commercially successful anticancer drugs, including Axitinib, Pazopanib, and Linifanib, feature an indazole core, underscoring its importance in the development of targeted therapies.[2]
The 1H-indazole-3-amine structure, in particular, has been identified as an effective hinge-binding fragment, crucial for anchoring inhibitors within the kinase active site.[3] The success of these established drugs motivates the exploration of novel, substituted indazole derivatives as potential next-generation kinase inhibitors.
Compound Profile: this compound
Chemical Structure:
Caption: Chemical structure of this compound.
Physicochemical Properties:
| Property | Value |
| Molecular Formula | C₈H₉N₃ |
| Molecular Weight | 147.18 g/mol |
| XLogP3-AA | 1.2 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 2 |
| Topological Polar Surface Area | 54.7 Ų |
(Data sourced from PubChem)
Hypothetical Rationale for Kinase Inhibition:
While specific kinase targets for this compound are not yet defined in the literature, a hypothesis for its potential can be formulated based on the structure-activity relationships (SAR) of related indazole inhibitors:
-
Indazole Core: The 1H-indazole core serves as a robust scaffold for interaction with the hinge region of the kinase ATP-binding pocket.
-
4-Amino Group: The amino group at the 4-position can act as a crucial hydrogen bond donor, a common feature in many kinase inhibitors that contributes to binding affinity and selectivity.
-
7-Methyl Group: The methyl group at the 7-position can provide beneficial steric interactions within the binding pocket and may enhance metabolic stability and cell permeability. Modifications at this position could be a key area for future optimization.[4]
A Proposed Workflow for Therapeutic Potential Assessment
The following workflow provides a systematic and logical progression for evaluating the potential of this compound as a kinase inhibitor, from broad screening to preclinical validation.
Caption: A streamlined workflow for assessing the therapeutic potential.
Detailed Experimental Protocols
Synthesis of this compound
The synthesis of substituted aminoindazoles can be achieved through various established synthetic routes. A plausible approach for this compound could involve the reductive cyclization of a suitably substituted 2-nitrobenzonitrile precursor.[5] This method generally offers good yields and tolerance to various functional groups.
Phase 1: Initial Screening & Target Identification
The primary objective of this phase is to perform a broad, unbiased screen to identify the primary kinase targets of this compound.
Protocol 1: Broad Kinome Profiling
A comprehensive kinase panel screening, such as the KINOMEscan™ platform, is recommended. This competition binding assay quantifies the ability of a compound to compete with an immobilized, active-site directed ligand for binding to a large panel of kinases. This approach provides a rapid and comprehensive overview of the compound's selectivity and identifies initial "hits" for further investigation.
Phase 2: In Vitro Characterization & Validation
Once primary kinase targets are identified, the next step is to validate these interactions through robust biochemical and cell-based assays.
Protocol 2: Biochemical IC₅₀ Determination using ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures the amount of ADP produced during a kinase reaction.[6] It is a universal assay applicable to any ADP-generating enzyme.
Step-by-Step Methodology:
-
Kinase Reaction Setup: In a 384-well plate, set up the kinase reaction containing the target kinase, its substrate, ATP, and varying concentrations of this compound. A final reaction volume of 5 µL is recommended.[7]
-
Incubation: Incubate the reaction plate at room temperature for 1 hour.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.[7] Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and provides the necessary components (luciferase/luciferin) for a luminescent signal.[7]
-
Luminescence Measurement: Incubate at room temperature for 30-60 minutes and measure the luminescence using a plate-reading luminometer. The light signal is directly proportional to the amount of ADP produced and inversely proportional to the activity of the kinase.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Protocol 3: Cellular Target Engagement via Western Blotting for Phospho-proteins
This assay confirms that the inhibitor is active in a cellular context by measuring the phosphorylation status of the kinase's downstream substrates.
Step-by-Step Methodology:
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., a cancer cell line known to be dependent on the target kinase) and treat with varying concentrations of this compound for a predetermined time.
-
Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[8]
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE and Protein Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.[9]
-
Blocking: Block the membrane with 5% w/v Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[8]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated form of the target kinase or its downstream substrate.
-
Washing and Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Signal Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Normalization: Strip the membrane and re-probe with an antibody against the total (pan) form of the protein to normalize for protein loading.[9]
Protocol 4: Cellular Proliferation/Viability Assessment using MTT Assay
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[10]
Step-by-Step Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and allow them to adhere overnight.[10]
-
Compound Treatment: Treat the cells with a serial dilution of this compound and incubate for 24-72 hours.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[10][11]
-
Solubilization: Add 100 µL of a solubilizing agent (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[10][11]
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation).
Phase 3: Preclinical Evaluation
Promising candidates from in vitro studies should be advanced to in vivo models to assess their pharmacokinetic properties and anti-tumor efficacy.
Protocol 5: In Vivo Efficacy in Human Tumor Xenograft Models
Human tumor xenograft models, where human cancer cells are implanted into immunocompromised mice, are a standard for preclinical assessment of anticancer drugs.[12][13]
Step-by-Step Methodology:
-
Animal Model: Use immunocompromised mice, such as NOD.Cg-Prkdcscid Il2rg-/- (NSG) mice, which are robust hosts for human cell engraftment.
-
Tumor Implantation: Subcutaneously implant human cancer cells (from a cell line validated in the in vitro assays) into the flank of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth until tumors reach a palpable size (e.g., 100-200 mm³).
-
Compound Administration: Randomize the mice into treatment and vehicle control groups. Administer this compound via a clinically relevant route (e.g., oral gavage).
-
Efficacy Assessment: Measure tumor volume and body weight regularly throughout the study. The primary endpoint is typically tumor growth inhibition.
-
Pharmacodynamic Analysis: At the end of the study, tumors can be excised and analyzed for target engagement (e.g., phospho-protein levels) as described in Protocol 3.
Protocol 6: Pharmacokinetic (PK) Profiling
PK studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of the compound.[14]
Step-by-Step Methodology:
-
Compound Administration: Administer a single dose of this compound to mice, both intravenously and orally.
-
Blood Sampling: Collect blood samples at multiple time points post-administration.[15]
-
Plasma Concentration Analysis: Process the blood to plasma and analyze the concentration of the compound using a validated analytical method (e.g., LC-MS/MS).
-
PK Parameter Calculation: Calculate key PK parameters such as half-life (t₁/₂), maximum concentration (Cmax), time to maximum concentration (Tmax), and oral bioavailability (%F).
Data Interpretation and Lead Optimization
The data generated from the proposed workflow will guide the subsequent steps in the drug discovery process.
Caption: Iterative cycle of data-driven lead optimization.
A thorough analysis of the structure-activity relationship (SAR) will be critical. For instance, if the initial compound shows good potency but poor selectivity, modifications to the indazole core or the substituents can be made to improve the selectivity profile.[16] Similarly, if the compound has poor pharmacokinetic properties, such as low oral bioavailability, chemical modifications can be introduced to enhance its drug-like properties.[14]
Conclusion
This compound represents a promising, yet underexplored, scaffold for the development of novel kinase inhibitors. Its structural similarity to known, clinically successful indazole-based drugs provides a strong rationale for its investigation. The systematic, multi-faceted approach outlined in this technical guide, from broad kinome screening to in vivo efficacy studies, provides a robust framework for elucidating its therapeutic potential. The detailed protocols and logical workflow are designed to empower research teams to efficiently and effectively navigate the early stages of the drug discovery process, ultimately accelerating the journey from a promising chemical entity to a potential life-saving therapeutic.
References
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BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. Retrieved from [Link]
-
BMG LABTECH. (2020, September 1). Kinase assays. Retrieved from [Link]
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LI-COR Biosciences. (n.d.). Pan/Phospho Analysis for Western Blot Normalization. Retrieved from [Link]
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National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
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Chondrex, Inc. (n.d.). MTT Cell Proliferation and Viability Assay Kit. Retrieved from [Link]
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Wikipedia. (n.d.). VEGFR-2 inhibitor. Retrieved from [Link]
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Bio-Rad. (n.d.). Detection of Phosphorylated Proteins by Western Blotting. Retrieved from [Link]
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Methodological & Application
Application Notes and Protocols: Strategic Functionalization of the 4-Amino Group in 7-Methyl-1H-indazol-4-amine
Introduction: The Strategic Value of the 7-Methyl-1H-indazol-4-amine Scaffold
The this compound core is a privileged scaffold in modern medicinal chemistry, prominently featured in the development of targeted therapies, particularly protein kinase inhibitors. Its rigid bicyclic structure provides a well-defined vector for substituent placement, enabling precise interactions with biological targets. The 4-amino group, in particular, serves as a versatile synthetic handle, allowing for the introduction of a diverse array of functionalities to modulate potency, selectivity, and pharmacokinetic properties. This document provides a detailed guide for researchers, scientists, and drug development professionals on the strategic functionalization of this key amino group, presenting field-proven insights and detailed protocols for common and impactful transformations. The indazole nucleus itself is a cornerstone in numerous FDA-approved drugs, highlighting the therapeutic potential of its derivatives[1][2].
Core Challenge: Chemoselectivity in the Functionalization of 4-Aminoindazoles
A primary consideration when modifying this compound is chemoselectivity. The molecule presents multiple nucleophilic sites: the primary exocyclic 4-amino group and the two endocyclic nitrogen atoms (N1 and N2) of the indazole ring. The desired outcome is the selective functionalization of the 4-amino group, while avoiding competing reactions at the indazole nitrogens. The regioselectivity of such reactions is highly dependent on the reaction conditions, including the choice of base, solvent, and electrophile[3][4]. Generally, reactions targeting the exocyclic amine are favored under neutral or slightly basic conditions where the amine is the most nucleophilic site. Stronger bases can deprotonate the indazole N-H, leading to competing N1/N2 functionalization.
Functionalization Strategies and Protocols
This guide details four key functionalization strategies for the 4-amino group of this compound: acylation, sulfonylation, reductive amination, and Buchwald-Hartwig amination. Each section provides the chemical rationale, a detailed experimental protocol, and a workflow diagram.
N-Acylation: Introduction of Amide Functionality
Scientific Rationale: N-acylation is a fundamental transformation that converts the 4-amino group into an amide. This modification is widely employed to introduce pharmacophoric elements, modulate hydrogen bonding capacity, and alter the electronic properties of the parent amine. The resulting amide bond is a common feature in many kinase inhibitors, often participating in key interactions within the ATP-binding pocket of the target protein[5]. The reaction typically proceeds by treating the amine with an acylating agent, such as an acyl chloride or anhydride, in the presence of a non-nucleophilic base to scavenge the acid byproduct. Pyridine is a common choice as it can also serve as the solvent and catalyst.
Experimental Protocol: N-Acetylation of this compound
This protocol describes a general procedure for the acetylation of the 4-amino group.
| Reagent/Parameter | Value | Notes |
| This compound | 1.0 eq | Starting material |
| Pyridine | 10-20 vol | Solvent and base |
| Acetic Anhydride | 1.1 - 1.5 eq | Acylating agent |
| Temperature | 0 °C to room temp. | Control of exothermicity |
| Reaction Time | 1 - 4 hours | Monitor by TLC or LC-MS |
| Work-up | Aqueous | To remove pyridine and salts |
Step-by-Step Methodology:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve this compound (1.0 eq) in anhydrous pyridine (10-20 volumes).
-
Cooling: Cool the solution to 0 °C using an ice bath. This is crucial to control the exothermicity of the reaction with the acylating agent.
-
Addition of Acylating Agent: Slowly add acetic anhydride (1.1-1.5 eq) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Quenching and Extraction: Upon completion, carefully pour the reaction mixture into a separatory funnel containing saturated aqueous sodium bicarbonate solution to neutralize the excess acid and pyridine. Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x 20 mL).
-
Washing: Combine the organic layers and wash successively with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude N-acetylated product.
-
Purification: Purify the crude product by flash column chromatography on silica gel or recrystallization to obtain the desired N-(7-methyl-1H-indazol-4-yl)acetamide.
Caption: N-Acylation Workflow.
N-Sulfonylation: Crafting Sulfonamides
Scientific Rationale: The sulfonamide moiety is a key functional group in a multitude of marketed drugs due to its ability to act as a hydrogen bond donor and acceptor, as well as its chemical stability[6][7]. The synthesis of N-sulfonylated this compound is typically achieved by reacting the amine with a sulfonyl chloride in the presence of a base. Pyridine is often used as both the solvent and the base, facilitating the reaction and sequestering the generated HCl[8]. The resulting sulfonamides can serve as crucial pharmacophores in various therapeutic agents.
Experimental Protocol: N-Sulfonylation of this compound
This protocol outlines a general procedure for the synthesis of N-sulfonylated derivatives.
| Reagent/Parameter | Value | Notes |
| This compound | 1.0 eq | Starting material |
| Pyridine | 10-20 vol | Solvent and base |
| Benzenesulfonyl Chloride | 1.1 eq | Sulfonylating agent |
| Temperature | 0 °C to room temp. | Control of reactivity |
| Reaction Time | 2 - 6 hours | Monitor by TLC or LC-MS |
| Work-up | Aqueous | To remove pyridine and salts |
Step-by-Step Methodology:
-
Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous pyridine (10-20 volumes) in a round-bottom flask under a nitrogen atmosphere.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Sulfonylating Agent: Add benzenesulfonyl chloride (1.1 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Reaction Progression: Allow the reaction mixture to gradually warm to room temperature and stir for 2-6 hours. Monitor the reaction's progress by TLC or LC-MS.
-
Quenching and Product Isolation: Once the starting material is consumed, pour the reaction mixture into ice-water. The solid product may precipitate out. If so, collect the solid by filtration, wash with cold water, and dry.
-
Extraction (if no precipitation): If a precipitate does not form, extract the aqueous mixture with ethyl acetate. Wash the combined organic layers with 1M HCl (to remove pyridine), water, and brine.
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash chromatography or recrystallization to yield the desired N-(7-methyl-1H-indazol-4-yl)benzenesulfonamide.
Caption: N-Sulfonylation Workflow.
N-Alkylation via Reductive Amination: Accessing Secondary and Tertiary Amines
Scientific Rationale: Direct alkylation of the 4-amino group with alkyl halides is often problematic due to the potential for over-alkylation and competing N-alkylation of the indazole ring. Reductive amination offers a more controlled and selective method for the synthesis of N-alkylated derivatives[8][9][10]. This two-step, one-pot process involves the initial formation of an imine or enamine intermediate by reacting the amine with an aldehyde or ketone, followed by in-situ reduction to the corresponding secondary or tertiary amine. Mild reducing agents such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are commonly used as they selectively reduce the iminium ion in the presence of the carbonyl starting material[8].
Experimental Protocol: Reductive Amination of this compound
This protocol provides a general method for the N-alkylation of the 4-amino group with a representative aldehyde.
| Reagent/Parameter | Value | Notes |
| This compound | 1.0 eq | Starting material |
| Aldehyde/Ketone | 1.1 eq | Alkylating agent |
| Acetic Acid | catalytic | To facilitate imine formation |
| Dichloroethane (DCE) or Methanol | 10-20 vol | Solvent |
| Sodium Triacetoxyborohydride | 1.5 eq | Reducing agent |
| Temperature | Room temp. | Mild conditions |
| Reaction Time | 12 - 24 hours | Monitor by TLC or LC-MS |
Step-by-Step Methodology:
-
Reaction Setup: To a solution of this compound (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in dichloroethane (DCE) or methanol, add a catalytic amount of acetic acid.
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
-
Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Reaction Monitoring: Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS until completion.
-
Quenching: Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extraction: Extract the aqueous layer with dichloromethane or ethyl acetate.
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentration and Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography to obtain the N-alkylated product.
Caption: Reductive Amination Workflow.
Buchwald-Hartwig Amination: Formation of N-Aryl and N-Heteroaryl Bonds
Scientific Rationale: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds[11][12]. This reaction enables the coupling of the 4-amino group of this compound with aryl or heteroaryl halides (or triflates). This transformation is of immense value in drug discovery for the construction of complex biaryl amine structures. The reaction typically requires a palladium catalyst, a phosphine ligand, and a strong, non-nucleophilic base. The choice of ligand is critical for the success of the reaction and often requires screening to identify the optimal conditions for a given substrate combination[13][14].
Experimental Protocol: Buchwald-Hartwig Amination with this compound
This protocol provides a general starting point for the Buchwald-Hartwig coupling of an aryl bromide with this compound.
| Reagent/Parameter | Value | Notes |
| This compound | 1.2 eq | Amine coupling partner |
| Aryl Bromide | 1.0 eq | Arylating agent |
| Pd₂(dba)₃ | 2-5 mol% | Palladium source |
| Xantphos or BINAP | 4-10 mol% | Phosphine ligand |
| Cs₂CO₃ or NaOtBu | 2.0 eq | Base |
| Toluene or Dioxane | 10-20 vol | Anhydrous, degassed solvent |
| Temperature | 80 - 110 °C | Requires heating |
| Reaction Time | 12 - 24 hours | Monitor by TLC or LC-MS |
Step-by-Step Methodology:
-
Reaction Setup: In a glovebox or under a nitrogen atmosphere, charge an oven-dried Schlenk tube with the aryl bromide (1.0 eq), this compound (1.2 eq), cesium carbonate (2.0 eq), Pd₂(dba)₃ (2-5 mol%), and the phosphine ligand (4-10 mol%).
-
Solvent Addition: Add anhydrous, degassed toluene or dioxane (10-20 volumes).
-
Degassing: Further degas the reaction mixture by bubbling nitrogen through the solution for 10-15 minutes.
-
Heating and Monitoring: Seal the tube and heat the reaction mixture to 80-110 °C. Monitor the reaction by TLC or LC-MS.
-
Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature and dilute with a suitable solvent like ethyl acetate. Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Concentration: Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired N-aryl-7-methyl-1H-indazol-4-amine.
Caption: Buchwald-Hartwig Amination Workflow.
Conclusion
The 4-amino group of this compound is a key functional handle that allows for extensive synthetic diversification. The protocols outlined in this application note for N-acylation, N-sulfonylation, reductive amination, and Buchwald-Hartwig amination provide robust starting points for the synthesis of novel indazole derivatives. Careful consideration of reaction conditions, particularly with respect to the choice of base and solvent, is paramount to achieving high chemoselectivity for the desired 4-amino functionalization. These methodologies empower researchers to efficiently explore the chemical space around this important scaffold in the pursuit of new therapeutic agents.
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Selective synthesis of 4-(sulfonyl)-methyl-1H-pyrazoles and (E)-4,5-dihydro-1H-pyrazoles from N-allenic sulfonylhydrazones. PubMed. [Link]
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Reductive Amination in the Synthesis of Pharmaceuticals. PubMed. [Link]
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C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PubMed Central. [Link]
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Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. ResearchGate. [Link]
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Design, Synthesis, and Biological Evaluation of Aminoindazole Derivatives as Highly Selective Covalent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR4. PubMed. [Link]
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Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. MDPI. [Link]
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Design, Synthesis, and Biological Evaluation of Aminoindazole Derivatives as Highly Selective Covalent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR4. ACS Publications. [Link]
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Design, Synthesis, and Biological Evaluation of Aminoindazole Derivatives as Highly Selective Covalent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR4. ResearchGate. [Link]
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Indazole – an emerging privileged scaffold: synthesis and its biological significance. PMC. [Link]
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Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
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Electrochemical N-sulfonylation of in situ generated indole-based hydrazones and antimicrobial evaluation. RSC Publishing. [Link]
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N-4-Pyrimidinyl-1H-indazol-4-amine inhibitors of Lck: Indazoles as phenol isosteres with improved pharmacokinetics. ResearchGate. [Link]
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4-Methoxy-N-(1-methyl-1H-indazol-7-yl)benzenesulfonamide hemihydrate. ResearchGate. [Link]
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Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. PubMed Central. [Link]
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Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals. [Link]
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4-Amino-2-(p-tolyl)-7H-chromeno[5,6-d]oxazol-7-one. MDPI. [Link]
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Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. RSC Publishing. [Link]
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Optimization of Aminoindazole derivatives as highly selective covalent inhibitors for wild-type and mutant FGFR4. PubMed. [Link]
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Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PMC. [Link]
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Chemo-selective syntheses of N-t-boc-protected amino ester analogs through Buchwald–Hartwig amination. RSC Publishing. [Link]
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Application Notes and Protocols for the Utilization of 7-Methyl-1H-indazol-4-amine as a Versatile Building Block in Synthetic Chemistry
Introduction: The Strategic Importance of the Indazole Scaffold
The indazole nucleus is a privileged heterocyclic motif in medicinal chemistry and drug discovery.[1][2] Its unique bicyclic structure, composed of a benzene ring fused to a pyrazole ring, allows it to act as a versatile scaffold that can engage with a variety of biological targets through hydrogen bonding and π-stacking interactions.[3] Consequently, indazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties.[4][5] Several marketed drugs, such as the kinase inhibitors Pazopanib and Axitinib, feature the indazole core, underscoring its therapeutic significance.[3]
7-Methyl-1H-indazol-4-amine, in particular, is a valuable building block for the synthesis of complex molecules in drug development programs. The presence of a reactive primary amine at the 4-position and a methyl group at the 7-position offers multiple points for diversification, enabling the exploration of structure-activity relationships (SAR). The amino group serves as a key handle for the introduction of various substituents via N-acylation, and palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations. These transformations are fundamental in the construction of carbon-carbon and carbon-nitrogen bonds, respectively, which are crucial for the assembly of kinase inhibitors and other targeted therapeutics.[6]
This comprehensive guide provides detailed protocols and expert insights into the effective use of this compound as a strategic building block in organic synthesis. The procedures outlined herein are designed to be robust and adaptable, providing a solid foundation for researchers, scientists, and drug development professionals to accelerate their research endeavors.
Physicochemical and Safety Data
A thorough understanding of the physicochemical properties and safety considerations of a building block is paramount for its effective and safe utilization in the laboratory.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₉N₃ | [7] |
| Molecular Weight | 147.18 g/mol | [7] |
| Appearance | Off-white to light brown solid | Generic |
| Melting Point | Not available | - |
| Boiling Point | 374.0 °C at 760 mmHg (Predicted) | [8] |
| Solubility | Soluble in methanol, ethanol, DMSO, and DMF | Generic |
| pKa | Not available | - |
Safety and Handling
This compound should be handled with care in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, should be worn at all times.
Hazard Statements:
Precautionary Measures:
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash hands and any exposed skin thoroughly after handling.
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
Key Synthetic Transformations and Protocols
The strategic functionalization of this compound is pivotal for the generation of diverse chemical libraries. The following sections provide detailed protocols for three fundamental transformations: N-acylation, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination.
N-Acylation of the 4-Amino Group
N-acylation is a fundamental reaction for converting the primary amino group of this compound into an amide. This transformation is not only a common strategy for installing a variety of side chains but also for modulating the electronic properties and biological activity of the final compound. The choice of acylating agent and reaction conditions can be tailored to the specific needs of the synthesis.
Rationale for Experimental Choices:
-
Acylating Agents: Acyl chlorides and acid anhydrides are highly reactive and are suitable for rapid acylations. Carboxylic acids, when activated with coupling agents like HATU or HOBt/EDC, offer a milder and more versatile approach, particularly for sensitive substrates.
-
Base: A non-nucleophilic organic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is used to neutralize the HCl or carboxylic acid byproduct generated during the reaction, driving the equilibrium towards product formation.
-
Solvent: Anhydrous aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) are commonly used to prevent hydrolysis of the acylating agent.
Experimental Protocol: N-Acylation using an Acyl Chloride
Caption: Workflow for the N-acylation of this compound.
Step-by-Step Procedure:
-
To a solution of this compound (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous dichloromethane (DCM, 0.1 M) at 0 °C under a nitrogen atmosphere, add the desired acyl chloride (1.1 eq.) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired N-acylated product.
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of C-C bonds, typically between an aryl or vinyl halide/triflate and an organoboron compound.[9] To utilize this compound in a Suzuki-Miyaura reaction, it must first be functionalized with a halide or triflate. A common strategy is to introduce a bromine or iodine atom at a specific position on the indazole ring. For instance, regioselective bromination can be achieved using reagents like N-bromosuccinimide (NBS). Once halogenated, the resulting halo-7-methyl-1H-indazol-4-amine can be coupled with a variety of boronic acids or esters.
Rationale for Experimental Choices:
-
Palladium Catalyst: A palladium(0) species is the active catalyst. This can be generated in situ from a palladium(II) precatalyst like Pd(OAc)₂ or used directly as a complex such as Pd(PPh₃)₄.
-
Ligand: Phosphine ligands are crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle. The choice of ligand can significantly impact the reaction efficiency. For electron-rich indazoles, electron-rich and bulky phosphine ligands like SPhos or XPhos are often effective.
-
Base: A base is required to activate the boronic acid and facilitate the transmetalation step. Inorganic bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly employed.
-
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water is often used to dissolve both the organic and inorganic reagents.
Experimental Protocol: Suzuki-Miyaura Coupling of a Bromo-Indazole Derivative
Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Procedure:
-
In a reaction vessel, combine the bromo-7-methyl-1H-indazol-4-amine derivative (1.0 eq.), the desired boronic acid or ester (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(OAc)₂ or PdCl₂(dppf), 2-5 mol%), a phosphine ligand (if required, 4-10 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq.).
-
Evacuate the vessel and backfill with an inert gas (e.g., nitrogen or argon) three times.
-
Add a degassed solvent system, such as 1,4-dioxane/water (4:1, 0.1 M).
-
Heat the reaction mixture to 80-110 °C for 4-24 hours, monitoring the progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the residue by flash column chromatography to yield the coupled product.
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the coupling of an aryl halide or triflate with an amine.[10][11][12] Similar to the Suzuki-Miyaura coupling, this reaction requires prior halogenation of the this compound scaffold. This transformation is particularly valuable for synthesizing unsymmetrical diarylamines and aryl alkylamines, which are common motifs in kinase inhibitors.
Rationale for Experimental Choices:
-
Palladium Catalyst and Ligand: The choice of catalyst and ligand is critical for a successful Buchwald-Hartwig amination. Systems based on bulky, electron-rich phosphine ligands such as BrettPhos, RuPhos, or Josiphos often provide excellent results. The use of pre-formed palladium-ligand complexes can also be advantageous.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[13]
-
Solvent: Anhydrous, aprotic, and high-boiling solvents like toluene, xylene, or 1,4-dioxane are typically used to ensure the reaction can be heated to the required temperature.
Experimental Protocol: Buchwald-Hartwig Amination of a Bromo-Indazole Derivative
Caption: Workflow for the Buchwald-Hartwig amination reaction.
Step-by-Step Procedure:
-
To an oven-dried sealed tube, add the bromo-7-methyl-1H-indazol-4-amine derivative (1.0 eq.), the amine coupling partner (1.2 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 1-3 mol%), a phosphine ligand (e.g., Xantphos or RuPhos, 2-6 mol%), and a base (e.g., NaOtBu or Cs₂CO₃, 1.5-2.0 eq.).
-
Seal the tube, evacuate, and backfill with an inert gas (e.g., nitrogen or argon) three times.
-
Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane (0.1 M).
-
Heat the reaction mixture in an oil bath at 80-120 °C for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and dilute with an organic solvent like ethyl acetate.
-
Filter the mixture through a plug of silica gel or Celite, washing with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired aminated indazole derivative.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of complex, biologically active molecules. The protocols detailed in this guide for N-acylation, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination provide a robust framework for the strategic functionalization of this important scaffold. By understanding the underlying principles and carefully selecting the reaction conditions, researchers can effectively leverage the reactivity of this compound to accelerate their drug discovery and development programs.
References
- Goud, B. S., et al. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Sciences and Technology, 9(1), 20-34.
- Shaik, A., et al. (2023). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Advances, 13(34), 23899-23910.
- Hughes, D. L. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. Organic & Biomolecular Chemistry, 19(32), 6995-7000.
- Katritzky, A. R., et al. (2020). An Efficient Greener Approach for N-Acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 25(11), 2501.
- Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5698-5709.
-
PubChem. (n.d.). 1H-Indazol-4-amine, 1-methyl-. Retrieved from [Link]
- El Kazzouli, S., et al. (2017). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. New Journal of Chemistry, 41(19), 10834-10843.
- Wang, Y., et al. (2023).
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
PubChem. (n.d.). 4-Methyl-1H-indazol-7-amine. Retrieved from [Link]
- Wang, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. International Journal of Molecular Sciences, 24(9), 8354.
- Giraud, F., et al. (2020). C3-Indazole Functionalization: A Review. Molecules, 25(21), 5013.
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
- Doyle, A. G., & Lin, S. (2022). Considerations in Pursuing Reaction Scope Generality.
- Patel, H., et al. (2023). Design, synthesis, and biological evaluation of novel imidazo[1,2-b]pyridazine derivatives as potent anticancer agents. RSC Medicinal Chemistry, 14(12), 2445-2458.
- Katritzky, A. R., et al. (2020). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 25(11), 2501.
-
American Elements. (n.d.). 4-Methyl-1H-indazol-5-amine. Retrieved from [Link]
- Xu, L., et al. (2021). The amine-catalysed Suzuki–Miyaura-type coupling of aryl halides and arylboronic acids.
- Guram, A. S., et al. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. Organic Letters, 12(17), 3944-3947.
- Claramunt, R. M., et al. (2009). Synthesis, reactivity, and NMR spectroscopy of 4,6- and 6,7-difluoro-3-methyl-1H-indazoles. Journal of Heterocyclic Chemistry, 46(6), 1408-1414.
- Khan, I., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(19), 6543.
-
ChemRxiv. (2022). On the amine-catalyzed Suzuki-Miyaura coupling using a catalysis-based fluorometric method. [Link]
- Cole, K. P., & Vedejs, E. (2013). A Brief Introduction to Chemical Reaction Optimization. ACS Central Science, 2(3), 139-147.
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]
-
IJSDR. (2024). Recent Developments In The Synthesis And Application Of Indazole Derivatives In Organic Synthesis: A Review. [Link]
-
Wikipedia. (n.d.). VEGFR-2 inhibitor. Retrieved from [Link]
- Kim, J., et al. (2022). Discovery of a Novel Template, 7-Substituted 7-Deaza-4′-Thioadenosine Derivatives as Multi-Kinase Inhibitors. Molecules, 27(15), 4983.
-
The Royal Society of Chemistry. (n.d.). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). 1H NMR spectrum of N-((1H-pyrazol-1-yl)methyl)thiazol-2-amine, 7. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caribjscitech.com [caribjscitech.com]
- 4. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
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- 13. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Storage and handling requirements for 7-Methyl-1H-indazol-4-amine powder
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 7-Methyl-1H-indazol-4-amine in Medicinal Chemistry
This compound is a heterocyclic amine belonging to the indazole class of compounds. The indazole scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in molecules with a wide range of biological activities.[1][2] Indazole derivatives are key components in numerous clinically approved drugs and investigational therapies, particularly in oncology.[2] They often function as bioisosteres for other aromatic systems like indoles or phenols, offering advantages in metabolic stability and target binding. Specifically, the amino-indazole moiety can act as a crucial hinge-binding fragment in the active site of various protein kinases, making it a valuable building block for the development of kinase inhibitors.[2]
This document provides a comprehensive guide to the safe storage and handling of this compound powder, along with a detailed protocol for a representative application in synthetic chemistry relevant to drug discovery. The information herein is synthesized from established safety data for structurally related compounds and general best practices for handling potent chemical reagents.
Physicochemical Properties and Hazard Identification
A thorough understanding of the compound's properties is foundational to its safe handling. While specific experimental data for this compound is not extensively published, the following information is compiled from computational data and information on close structural analogs.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound (Predicted) | 4-Methyl-1H-indazol-7-amine[3] | 1-Methyl-1H-indazol-7-amine[4] |
| Molecular Formula | C₈H₉N₃ | C₈H₉N₃ | C₈H₉N₃ |
| Molecular Weight | 147.18 g/mol | 147.18 g/mol | 147.18 g/mol |
| Appearance | Solid powder (predicted) | Not specified | Not specified |
| XLogP3-AA | Not available | 1.2 | 0.9 |
| Hydrogen Bond Donor Count | 2 | 2 | 1 |
| Hydrogen Bond Acceptor Count | 2 | 2 | 2 |
Hazard Identification:
Based on the GHS classifications of structurally similar methyl-indazol-amines, this compound should be handled as a hazardous substance.[3][4]
Table 2: Inferred GHS Hazard Classification for this compound
| Hazard Class | Hazard Statement |
| Acute Toxicity, Oral | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation |
Disclaimer: This classification is inferred from closely related compounds and should be used for guidance. A formal risk assessment should be conducted before use.
Storage and Stability
Proper storage is critical to maintain the integrity and purity of this compound powder.
Recommended Storage Conditions:
-
Temperature: Store in a cool, dry place.[5] Recommended storage is often at room temperature, though for long-term storage, refrigeration (2-8°C) in a desiccated environment is advisable.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation from oxidation or reaction with atmospheric moisture.
-
Container: Keep the container tightly sealed.[5] Use amber glass vials or other opaque containers to protect from light, as some indazole derivatives can be light-sensitive.
-
Location: Store in a well-ventilated area designated for chemical storage, away from incompatible materials.
Incompatible Materials:
-
Strong Oxidizing Agents: Avoid storage near strong oxidizers, as they can react exothermically with the amine functionality.
-
Strong Acids and Acid Chlorides: These can react vigorously with the amine group.
Handling Protocols
Due to its potential hazards, this compound powder must be handled with appropriate engineering controls and personal protective equipment (PPE).
Engineering Controls and Personal Protective Equipment (PPE)
The primary goal is to minimize dust generation and prevent inhalation, ingestion, and skin/eye contact.
Caption: Required safety measures for handling the powder.
-
Ventilation: All handling of the powder should be conducted in a certified chemical fume hood to minimize inhalation risk. For highly potent compounds, a glovebox is recommended.
-
Eye Protection: Wear chemical safety goggles that comply with European Standard EN166 or equivalent.
-
Skin Protection: Wear a lab coat and chemical-resistant gloves (nitrile is a suitable option). Change gloves immediately if they become contaminated.
-
Respiratory Protection: If working outside of a fume hood or if dust generation is unavoidable, use a properly fitted respirator with a particulate filter.
Weighing and Aliquoting Protocol
-
Preparation: Before starting, ensure the chemical fume hood is clean and uncluttered. Place a calibrated analytical balance inside the fume hood.
-
Container Tare: Place a clean, dry receiving vial on the balance and tare its weight.
-
Dispensing: Carefully open the main container of this compound. Using a clean spatula, gently transfer the desired amount of powder into the tared vial. Avoid any actions that could create airborne dust.
-
Cleaning: Once the desired amount is weighed, securely close the main container. Carefully clean the spatula and the balance area with a solvent-moistened wipe (e.g., ethanol or methanol) to decontaminate surfaces. Dispose of the wipe in a designated chemical waste container.
-
Inerting: If the main container is to be stored for an extended period, it is good practice to flush the headspace with an inert gas before sealing.
Preparation of a Stock Solution (Example: 10 mM in DMSO)
-
Solvent Selection: Dimethyl sulfoxide (DMSO) is a common solvent for creating stock solutions of organic molecules for biological screening. Determine the required volume of DMSO to achieve a 10 mM concentration based on the weighed amount of the compound (Molecular Weight: 147.18 g/mol ).
-
Dissolution: In the chemical fume hood, add the appropriate volume of anhydrous DMSO to the vial containing the weighed this compound powder.
-
Mixing: Cap the vial securely and mix the contents by vortexing or sonicating until the solid is completely dissolved. Gentle warming in a water bath may be necessary to aid dissolution.
-
Storage: Store the stock solution at -20°C or -80°C in a tightly sealed vial to prevent water absorption by the DMSO. Label the vial clearly with the compound name, concentration, solvent, and date of preparation.
Application Note: Synthesis of an Indazole-Based Kinase Inhibitor Precursor
This compound is a valuable intermediate for synthesizing substituted indazoles, which are often explored as kinase inhibitors. A common synthetic step is the coupling of the amine with a carboxylic acid to form an amide bond. This protocol describes a general procedure for such a coupling reaction using HATU, a common peptide coupling reagent.
Amide Coupling Reaction Workflow
Caption: Workflow for a typical amide coupling reaction.
Detailed Experimental Protocol
This protocol is adapted from general amide coupling procedures and should be optimized for the specific carboxylic acid being used.[6][7]
Materials:
-
This compound
-
Carboxylic acid of interest (1.0 equivalent)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equivalents)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 equivalents)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate
-
Water (deionized)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
TLC plates (silica gel) and appropriate mobile phase
-
Round-bottom flask, magnetic stirrer, and standard laboratory glassware
Procedure:
-
Reaction Setup:
-
To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add the carboxylic acid (1.0 eq.).
-
Dissolve the acid in anhydrous DMF (approximately 0.1-0.5 M concentration).
-
To this solution, add HATU (1.2 eq.) and DIPEA (3.0 eq.).
-
Stir the mixture at room temperature for 10 minutes to pre-activate the carboxylic acid.
-
-
Amine Addition:
-
Add this compound (1.0 eq.) to the reaction mixture.
-
Continue stirring at room temperature.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.
-
-
Work-up:
-
Once the reaction is complete, pour the reaction mixture into a separatory funnel containing water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with water and then with brine to remove residual DMF and salts.[6]
-
-
Isolation and Purification:
-
Dry the combined organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the resulting crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide product.
-
Conclusion
This compound is a valuable building block in drug discovery, particularly for the synthesis of kinase inhibitors. Its handling requires adherence to strict safety protocols due to its potential as a skin, eye, and respiratory irritant, and its presumed oral toxicity. By following the storage and handling guidelines outlined in this document, researchers can work safely and effectively with this compound. The provided application protocol for amide bond formation serves as a foundational method for incorporating this key structural motif into more complex molecules, paving the way for the development of novel therapeutics.
References
-
PubChem. (n.d.). 1-methyl-1H-indazol-4-amine. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 1-methyl-1H-indazol-7-amine. National Center for Biotechnology Information. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI. Retrieved from [Link]
-
Caribbean Journal of Sciences and Technology. (2021). CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. Retrieved from [Link]
-
Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023). Molecules, 28(9), 3841. Retrieved from [Link]
-
PubChem. (n.d.). 4-Methyl-1H-indazol-7-amine. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 1-methyl-1H-indazol-7-amine. National Center for Biotechnology Information. Retrieved from [Link]
-
Lead Sciences. (n.d.). 4-Methyl-1H-indazol-7-amine. Retrieved from [Link]
Sources
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- 2. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Methyl-1H-indazol-7-amine | C8H9N3 | CID 24213817 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-methyl-1H-indazol-7-amine | C8H9N3 | CID 18545442 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Methyl-1H-indazol-7-amine - Lead Sciences [lead-sciences.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. organic-synthesis.com [organic-synthesis.com]
Application Note: Crystallization Techniques for 7-Methyl-1H-indazol-4-amine Purification
Executive Summary
7-Methyl-1H-indazol-4-amine (CAS: 221681-73-8 / 1309376-78-0) is a critical bicyclic heteroaromatic intermediate used in the synthesis of type I and II kinase inhibitors (e.g., VEGFR, ERK, and JAK pathways).[1] Its purification presents distinct challenges due to the amphoteric nature of the indazole core and the oxidation sensitivity of the C4-amino group.[1]
This Application Note outlines a robust, scalable purification strategy. Unlike generic protocols, this guide prioritizes impurity rejection (specifically Pd residues and nitro-precursors) and polymorph control .[1] We present a primary anti-solvent crystallization workflow and a secondary salt-formation strategy for stubborn impurity profiles.
Physicochemical Profiling & Solubility Logic
Molecular Analysis[1][2]
Solvent Selection Matrix
Based on structural analogs (e.g., 1,3-dimethyl-1H-indazol-6-amine), the following solubility profile guides the crystallization strategy:
| Solvent Class | Representative Solvents | Solubility Behavior | Usage in Protocol |
| Good Solvents | Methanol, Ethanol, THF | High solubility (>50 mg/mL) at RT.[1] | Dissolution medium.[1][2] |
| Intermediate | Ethyl Acetate, IPA | Moderate solubility; strong temp dependence.[1][2] | Ideal for cooling crystallization.[1] |
| Anti-Solvents | n-Heptane, Toluene, Water | Low solubility (<5 mg/mL).[1] | Yield enhancement (crash-out). |
| Reactive | Acetone, DCM | Avoid. Acetone can form imines; DCM can retain Pd.[1][2] | Excluded. |
Detailed Purification Protocols
Protocol A: Anti-Solvent Recrystallization (Ethanol/Heptane System)
Best for: Removal of unreacted nitro-precursors and non-polar byproducts.[1][2]
Rationale: The 7-methyl group disrupts the crystal lattice energy sufficiently to make pure aqueous recrystallization difficult (oiling out risk).[1] An Ethanol/Heptane system provides a controlled polarity gradient, preventing "oiling out" while rejecting non-polar impurities.[1]
Step-by-Step Procedure:
-
Dissolution: Charge crude this compound into a reactor. Add Absolute Ethanol (5 vol) .
-
Heating: Heat the slurry to Reflux (78°C) . Agitate until full dissolution is observed.
-
Checkpoint: If undissolved solids persist (likely inorganic salts or Pd black), filter hot through a Celite pad.[1]
-
-
Nucleation Point: Cool the solution slowly to 60°C .
-
Anti-Solvent Addition: Add n-Heptane (2 vol) dropwise over 30 minutes, maintaining temperature at 60°C.
-
Note: The solution should turn slightly turbid (metastable zone).[1]
-
-
Seeding (Optional but Recommended): Add 0.5% w/w pure seed crystals to induce controlled growth.[1]
-
Crystallization: Cool to 0–5°C over 4 hours (Linear cooling ramp: ~15°C/hour).
-
Critical: Rapid cooling here will trap impurities.[1]
-
-
Isolation: Filter the off-white solid.[1][2] Wash the cake with cold 1:1 Ethanol/Heptane .
-
Drying: Vacuum dry at 40°C for 12 hours. Avoid higher temperatures to prevent oxidation.[1]
Protocol B: Acid-Base Precipitation & Pd Scavenging
Best for: Crude material with high Palladium content (>500 ppm) from hydrogenation.[1][2]
Rationale: The basicity of the amine allows it to be pulled into the aqueous phase as a salt, leaving non-basic impurities (unreacted nitro compounds) in the organic phase.[1]
Step-by-Step Procedure:
-
Dissolution: Dissolve crude solid in Ethyl Acetate (10 vol) .
-
Salt Formation: Extract with 1M HCl (3 x 4 vol) . The product moves to the aqueous layer.[1]
-
Impurity Rejection: Discard the organic layer (contains non-basic impurities).[1]
-
-
Scavenging: Add activated charcoal or a thiourea-based Pd scavenger (e.g., SiliaMetS® Thiol) to the aqueous acidic phase.[1] Stir for 1 hour, then filter.
-
Neutralization: Cool the aqueous filtrate to 10°C. Slowly adjust pH to 9–10 using 50% NaOH or NH₄OH .
-
Observation: The free base will precipitate as a solid.[1]
-
-
Filtration: Collect the precipitate. Wash copiously with water to remove inorganic salts.[1]
-
Final Polish: Recrystallize the wet cake using Protocol A if high crystallinity is required.
Visualized Workflows
Decision Matrix for Purification Strategy
The following logic tree guides the chemist through selecting the correct protocol based on the crude material's profile.
Caption: Decision Logic for selecting the optimal purification route based on impurity profile.
Crystallization Process Control
This diagram illustrates the critical process parameters (CPPs) for Protocol A.
Caption: Critical Process Parameters (CPPs) for the Ethanol/Heptane crystallization workflow.
Analytical Validation Standards
To ensure the protocol is "self-validating," the following criteria must be met before releasing the batch:
| Test | Method | Acceptance Criteria | Purpose |
| Purity | HPLC (C18, ACN/H2O + 0.1% TFA) | > 99.0% Area | Confirm removal of nitro-precursor. |
| Pd Content | ICP-MS | < 20 ppm | Critical for subsequent coupling steps.[1][2] |
| Residual Solvent | GC-Headspace | < 5000 ppm (EtOH) | ICH Q3C Compliance.[1][2] |
| Appearance | Visual | Off-white to pale yellow | Dark brown indicates oxidation.[1][2] |
Troubleshooting Guide:
-
Problem: Product "oils out" instead of crystallizing.
-
Problem: Low Yield (<60%).
References
-
BenchChem. "Synthesis of 7-Methyl-1H-indazole-3-carboxamide from 7-methyl-indole: An Application Note."[1] BenchChem Application Notes. Accessed October 2025.[1][2] [1]
-
Zhang, Y., et al. "1,3-Dimethyl-1H-indazol-6-amine."[1][2] Acta Crystallographica Section E, 2012.[1][9] (Provides structural analog crystallization data).
-
Gupton, B.F., et al. "Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine."[1][2][10] Molecules, 2024.[1][2][10][11] (Describes purification of amino-indazoles via precipitation).
-
Organic Chemistry Portal. "Synthesis of Indazoles." (General synthetic routes and workup strategies).
-
PubChem. "this compound Compound Summary."[1] (Physical property data). [1][2]
Sources
- 1. 1,3-Dimethyl-1H-indazol-6-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NoName_3327 | C7H7N3 | CID 413085 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. US8022227B2 - Method of synthesizing 1H-indazole compounds - Google Patents [patents.google.com]
- 4. jaoc.samipubco.com [jaoc.samipubco.com]
- 5. CN107805221A - Method for preparing 1H-indazole derivative - Google Patents [patents.google.com]
- 6. tdcommons.org [tdcommons.org]
- 7. WO2017186693A1 - Synthesis of indazoles - Google Patents [patents.google.com]
- 8. Molecular Docking and MD Modeling Techniques for the Development of Novel ROS1 Kinase Inhibitors [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Indazole synthesis [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Purification of 7-Methyl-1H-indazol-4-amine
Welcome to the technical support center for the purification of crude 7-Methyl-1H-indazol-4-amine. This guide is designed for researchers, medicinal chemists, and process development scientists to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this important pharmaceutical intermediate. Here, we move beyond simple step-by-step instructions to explain the causality behind our protocol choices, ensuring you have the knowledge to adapt and troubleshoot effectively.
Understanding the Impurity Profile
Effective purification begins with a thorough understanding of the potential impurities. The most common synthetic route to this compound involves the nitration of 7-methyl-1H-indazole to yield 7-methyl-4-nitro-1H-indazole, followed by reduction of the nitro group.
Based on this synthesis, the primary impurities you are likely to encounter in your crude mixture include:
-
Unreacted Starting Material: 7-Methyl-1H-indazole.
-
Intermediate: 7-Methyl-4-nitro-1H-indazole.
-
Positional Isomers: Nitration can sometimes lead to the formation of small amounts of other isomers, such as 7-methyl-5-nitro-1H-indazole or 7-methyl-6-nitro-1H-indazole, which would then be reduced to their corresponding amines.
-
Byproducts of Reduction: Depending on the reducing agent used, partially reduced intermediates or degradation products may be present.
-
Residual Reagents and Solvents: Inorganic salts and residual solvents from the reaction and work-up.
Our purification strategies are designed to systematically remove these specific impurities.
Frequently Asked Questions (FAQs)
Q1: My crude this compound is a dark, oily solid. What is the first step I should take?
A dark color often indicates the presence of residual nitro-aromatic compounds or oxidation byproducts. An initial purification by recrystallization is highly recommended. This technique is excellent for removing both highly soluble and sparingly soluble impurities in a cost-effective manner.
Q2: What is the best solvent system for recrystallizing this compound?
A mixed solvent system of ethanol and water is often effective. The principle of a good recrystallization solvent system is that the desired compound should be highly soluble in the "good" solvent (ethanol) and poorly soluble in the "bad" solvent (water) at room temperature, but highly soluble in the hot mixture.[1]
Q3: I performed a recrystallization, but my product is still not pure enough. What should I do next?
If recrystallization does not yield a product of the desired purity, flash column chromatography is the next logical step. This technique provides a higher degree of separation based on the differential adsorption of the compounds onto a stationary phase.[2]
Q4: I'm seeing significant streaking of my product on the TLC plate and poor separation during column chromatography. Why is this happening?
The basic amine functionality of your target compound can interact strongly with the acidic silanol groups on the surface of the silica gel.[3] This can lead to tailing (streaking) and sometimes irreversible adsorption. To mitigate this, a small amount of a basic modifier, such as triethylamine or ammonium hydroxide, should be added to the mobile phase.[3]
Troubleshooting Guide
Problem 1: Low Recovery After Recrystallization
| Potential Cause | Scientific Explanation | Recommended Solution |
| Excessive "Good" Solvent (Ethanol) Used | The desired compound remains dissolved in the mother liquor even after cooling because the solution is not saturated. | Use the minimum amount of hot solvent necessary to fully dissolve the crude material. Add the solvent in small portions. |
| Cooling Was Too Rapid | Rapid cooling can cause the product to precipitate as a fine powder, trapping impurities, rather than forming pure crystals.[4] | Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. |
| Co-precipitation with an Impurity | If a significant amount of an impurity with similar solubility characteristics is present, it may co-crystallize with the product. | Consider a pre-purification step, such as a liquid-liquid extraction, or proceed directly to column chromatography. |
Problem 2: Poor Separation During Flash Column Chromatography
| Potential Cause | Scientific Explanation | Recommended Solution |
| Inappropriate Mobile Phase Polarity | If the mobile phase is too polar, all compounds will elute quickly with little separation. If it is not polar enough, the target compound may not elute at all. | Optimize the mobile phase using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.3 for your target compound. A good starting point is a gradient of ethyl acetate in hexanes. |
| Acid-Base Interactions with Silica | The basic amine interacts with acidic silica, causing tailing and poor peak shape.[3] | Add 0.5-1% triethylamine or ammonium hydroxide to your mobile phase to neutralize the acidic sites on the silica gel. |
| Column Overloading | Too much crude material has been loaded onto the column, exceeding its separation capacity. | As a rule of thumb, use a mass of silica gel that is 50-100 times the mass of your crude material. |
| Improper Sample Loading | If the sample is dissolved in too much solvent or a solvent that is too polar, it will spread out on the column before the separation begins. | Dissolve the crude material in a minimal amount of a solvent in which it is highly soluble (like dichloromethane or methanol), adsorb it onto a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the column. |
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Experimental Protocols
Protocol 1: Recrystallization from Ethanol/Water
This protocol is designed for the initial purification of crude this compound to remove the bulk of impurities.
Rationale: This mixed-solvent system is chosen because this compound has good solubility in hot ethanol and poor solubility in cold water. This differential solubility is the key to effective recrystallization.[5]
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized water
-
Erlenmeyer flasks
-
Hot plate with stirring capabilities
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Place the crude this compound in an Erlenmeyer flask with a stir bar.
-
Add a minimal amount of hot ethanol to dissolve the solid completely. The solution should be heated to just below the boiling point of ethanol.
-
If colored impurities persist, you may add a small amount of activated charcoal and boil for a few minutes. Perform a hot gravity filtration to remove the charcoal.[4]
-
Slowly add hot water dropwise to the hot ethanol solution until the solution becomes faintly cloudy.
-
Add a few more drops of hot ethanol to redissolve the precipitate and make the solution clear again.
-
Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold 1:1 ethanol/water, followed by a wash with cold water.
-
Dry the purified crystals under vacuum.
| Parameter | Typical Value |
| Starting Purity | 80-90% |
| Final Purity | >98% |
| Expected Yield | 70-85% |
Protocol 2: Flash Column Chromatography
This protocol is for achieving high purity, especially when recrystallization is insufficient or when separating closely related isomers.
Rationale: The use of a basic modifier (triethylamine) in the mobile phase is crucial to prevent the basic amine from interacting with the acidic silica gel, thereby ensuring sharp peaks and good separation.[3]
Materials:
-
Silica gel (230-400 mesh)
-
Hexanes (or heptane)
-
Ethyl acetate
-
Triethylamine
-
Glass column or pre-packed flash cartridge
-
TLC plates
Procedure:
-
Mobile Phase Selection: Develop a suitable mobile phase using TLC. A good starting point is a mixture of hexanes and ethyl acetate. Add 0.5% triethylamine to the solvent mixture. Adjust the ratio of hexanes to ethyl acetate to achieve an Rf value of approximately 0.2-0.3 for this compound.
-
Column Packing: Pack the column with silica gel as a slurry in the initial, less polar mobile phase.
-
Sample Loading: Dissolve the crude or partially purified material in a minimal amount of dichloromethane or ethyl acetate. In a separate flask, add a small amount of silica gel and add the dissolved sample. Evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elution: Begin elution with the mobile phase determined from your TLC analysis. If separation is difficult, a gradient elution can be performed by gradually increasing the proportion of ethyl acetate.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
| Parameter | Typical Value |
| Mobile Phase (Isocratic) | 70:30 Hexanes:Ethyl Acetate + 0.5% Triethylamine (adjust as needed) |
| Mobile Phase (Gradient) | Start with 90:10 Hexanes:Ethyl Acetate, gradually increase to 50:50 Hexanes:Ethyl Acetate (with 0.5% Triethylamine throughout) |
| Final Purity | >99.5% |
| Expected Yield | 85-95% |
References
-
LabXchange. (n.d.). Lab Procedure: Recrystallization. Retrieved February 4, 2026, from [Link]
-
University of Colorado Boulder. (n.d.). Recrystallization - Single Solvent. Retrieved February 4, 2026, from [Link]
-
Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved February 4, 2026, from [Link]
- Lee, J. C., & Lee, Y. C. (2002). Synthesis and biological activity of some sulfonamides. Bioorganic & Medicinal Chemistry Letters, 12(10), 1395-1398.
- Shakuntala, C. B., et al. (2011a). N-(7-Ethoxy-1H-indazol-4-yl)-4-methylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1354.
-
ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved February 4, 2026, from [Link]
- Gowda, B. T., et al. (2010). Synthesis, spectral, and structural studies on N-(p-tolyl)-2,4-dichloro- and 2,4,5-trichlorobenzenesulfonamides. Journal of Chemical Crystallography, 40(1), 69-76.
- Khan, I., et al. (2010). 4-Methyl-N-(5-methyl-1H-indazol-3-yl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(10), o2622.
- Soledade, M., et al. (2006). Synthesis and biological evaluation of new sulfonamides as potential antimicrobial agents. European Journal of Medicinal Chemistry, 41(5), 657-662.
-
Bickler, B. (2023, January 19). How do I purify ionizable organic amine compounds using flash column chromatography? Biotage. Retrieved February 4, 2026, from [Link]
- Shakuntala, C. B., et al. (2011b). N-(7-Propoxy-1H-indazol-4-yl)-4-methylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1657.
-
Phenomenex. (n.d.). Troubleshooting Guide. Retrieved February 4, 2026, from [Link]
-
King, A. (n.d.). Successful Flash Chromatography. King Group. Retrieved February 4, 2026, from [Link]
-
University of Rochester Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved February 4, 2026, from [Link]
Sources
Optimizing regioselectivity in 7-methylindazole ring formation
Technical Support Center: Optimizing Regioselectivity in 7-Methylindazole Ring Formation
Introduction: The "7-Methyl Conundrum"
User Query: "Why am I getting a mixture of isomers (or predominantly N2-products) when synthesizing or alkylating 7-methylindazole?"
Executive Summary: The 7-methyl group on the indazole core creates a specific steric clash that destabilizes the N1-substituted tautomer. While unsubstituted indazoles generally favor N1-alkylation under thermodynamic control, the 7-methyl substituent exerts steric pressure on the N1-position, often shifting the kinetic preference toward N2. Overcoming this requires a bifurcated strategy: De Novo Cyclization (building the ring with the substituent in place) or Thermodynamic Forcing (driving post-synthetic alkylation to the N1 product via equilibration).
Module 1: De Novo Synthesis (Ring Closure Strategies)
Direct Answer: To avoid the N1 vs. N2 separation nightmare, the most robust method is to form the pyrazole ring after establishing the nitrogen substituent, or to use a cyclization that yields a specific tautomer.
Workflow 1: Modified Jacobson Indazole Synthesis
This method is preferred for generating the parent 7-methyl-1H-indazole or N1-aryl derivatives .
Mechanism: Diazotization of o-toluidines followed by spontaneous intramolecular cyclization.
-
Precursor: 2,3-dimethylaniline (for parent ring) or N-substituted-2-amino-3-methylbenzamides.
-
Key Reagents: NaNO₂, Ac₂O, KOAc, Benzene/Toluene (Phase Transfer Catalysis).
Step-by-Step Protocol:
-
Acetylation: Treat 2,3-dimethylaniline (1.0 eq) with acetic anhydride (1.1 eq) in DCM to protect the amine.
-
Nitrosation: React the acetanilide with isoamyl nitrite (1.5 eq) and Ac₂O/KOAc/18-crown-6 (catalytic) in toluene at 80°C.
-
Critical Checkpoint: Monitor the formation of the N-nitroso intermediate.
-
-
Cyclization: Heat to reflux (110°C). The N-nitroso species rearranges and cyclizes.
-
Hydrolysis: Treat the resulting 1-acetyl-7-methylindazole with MeOH/NH₃ or dilute HCl to remove the acetyl group, yielding pure 7-methyl-1H-indazole.
Why this works: The cyclization occurs on the nitrogen atom that is already fixed, or via a diazonium species where the bond formation is intramolecular and constrained, avoiding the ambiguity of alkylating an ambident nucleophile.
Module 2: Post-Synthetic Functionalization (Alkylation)
Direct Answer: If you must alkylate the pre-formed 7-methylindazole ring, you are fighting steric hindrance at N1.
Decision Matrix: N1 vs. N2 Selectivity
Figure 1: Decision tree for selecting reaction conditions based on the desired regioisomer.
Protocol A: Forcing N1-Alkylation (Thermodynamic Control)
The 7-methyl group hinders N1, making N2 kinetically faster. To get N1, you must use conditions that allow the reaction to equilibrate (reversibility) or use a base that creates a tight ion pair favoring the N1-nucleophile.
-
Base: Sodium Hydride (NaH, 60% dispersion, 1.2 eq).
-
Solvent: THF (anhydrous) or Toluene. Avoid polar aprotic solvents like DMF if you want to avoid N2, as they separate the ion pair.
-
Temperature: Reflux (66°C for THF, 110°C for Toluene).
-
Procedure:
-
Deprotonate 7-methylindazole with NaH at 0°C for 30 min.
-
Add electrophile (R-X).
-
Heat to reflux for 12-24 hours.
-
Note: High temperature promotes the rearrangement of the kinetically formed N2 product back to the thermodynamically more stable N1 product (the "Dimroth rearrangement" type equilibration).
-
Protocol B: Targeting N2-Alkylation (Kinetic Control)
-
Base: Cesium Carbonate (Cs₂CO₃) or Silver Carbonate (Ag₂CO₃).
-
Solvent: Acetone or Acetonitrile.
-
Temperature: Room Temperature (25°C).
-
Mechanism: The "loose" ion pair and lower temperature prevent equilibration. The electrophile attacks the most accessible lone pair (N2), avoiding the 7-methyl steric bulk.
Module 3: Analytical Troubleshooting (Distinguishing Isomers)
User Query: "I have two spots on TLC. Which one is N1 and which is N2?"
Diagnostic Table: NMR Characterization of 7-Methylindazole Isomers
| Feature | N1-Alkyl Isomer (Thermodynamic) | N2-Alkyl Isomer (Kinetic) | Mechanistic Reason |
| ¹H NMR: H-3 | δ 8.0 - 8.2 ppm | δ 8.3 - 8.6 ppm | N2-alkylation creates a quinoid-like resonance, deshielding H-3 significantly more. |
| ¹³C NMR: C-3 | ~134 ppm | ~125 ppm | Characteristic shift difference in the pyrazole ring carbons.[1] |
| NOE Signal | NOE between N-Alkyl & H-7 (Me) | NOE between N-Alkyl & H-3 | Definitive Proof. N1 is proximal to the 7-Me group; N2 is proximal to H-3. |
| Elution Order | Typically Higher Rf (Less Polar) | Typically Lower Rf (More Polar) | N1 isomers usually behave more like "true" aromatics; N2 isomers have larger dipole moments. |
Visualizing the Steric Clash
Figure 2: Spatial relationship showing the 7-methyl group blocking the N1 trajectory.
Frequently Asked Questions (FAQ)
Q1: Can I use the Meerwein reagent (Trimethyloxonium tetrafluoroborate) for methylation? A: Yes, but it is highly N2-selective (kinetic control). If you want 1,7-dimethylindazole, avoid this reagent. If you want the 2,7-isomer, this is the gold standard reagent (DCM, 0°C).
Q2: Why does the 7-nitro group behave similarly to 7-methyl? A: Both provide steric bulk, but 7-nitro also adds an electronic "chelation" effect if metal cations (like Cs⁺) are used, which can lock the incoming electrophile near N2 or N1 depending on the solvent. 7-methyl is purely steric and hydrophobic.
Q3: My N1-alkylation yield is stuck at 60%. How do I improve it? A: Switch to Flash Vacuum Pyrolysis (FVP) or high-temperature microwave conditions if the substrate tolerates it. Alternatively, use a blocking group strategy :
-
Protect N1 with a THP (tetrahydropyranyl) group (requires acid catalysis, usually goes to N1/N2 mix but can be separated).
-
Actually, a better route: Use the Chan-Lam coupling with boronic acids if adding an aryl group. It is often more N1-selective due to the copper catalytic cycle mechanism.
References
-
Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry. (2021). Discusses the thermodynamic preference for N1 and the impact of C-7 substituents. Link
-
Mechanism of a Highly Selective N2 Alkylation of Indazole. WuXi Biology. (2024). detailed DFT studies on transition state energies favoring N2. Link
-
Study of the Addition Mechanism of 1H-Indazole... Journal of Organic Chemistry. (2022). Provides definitive NMR data (C3 shifts) for distinguishing N1 vs N2 isomers. Link
-
Development of a selective and scalable N1-indazole alkylation. RSC Advances. (2024). Highlights the difficulty of 7-substituted indazoles in N1 alkylation. Link
Sources
Solving degradation problems of 7-Methyl-1H-indazol-4-amine in aqueous solution
Welcome to the Technical Support Center for 7-Methyl-1H-indazol-4-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common stability and degradation challenges encountered when working with this compound in aqueous solutions. As Senior Application Scientists, we provide not only procedural steps but also the underlying scientific rationale to empower your experimental success.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its stability in aqueous solutions critical?
This compound is a heterocyclic aromatic amine belonging to the indazole class of compounds. The indazole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous pharmacologically active agents, including kinase inhibitors for cancer therapy.[1][2][3] Its stability in aqueous solution is paramount because preclinical and formulation studies are often conducted in aqueous media. Degradation can lead to a loss of potency, the formation of potentially toxic impurities, and inaccurate experimental results, compromising drug development and research outcomes.
Q2: What are the primary factors that can cause the degradation of this compound in an aqueous solution?
Like many complex organic molecules, its stability is influenced by several factors. The primary degradation pathways to consider are:
-
Hydrolysis: The molecule's stability can be sensitive to the pH of the solution. Both acidic and basic conditions can potentially catalyze the breakdown of the molecule or alter its structure, although the indazole ring itself is generally stable due to its aromaticity.[4]
-
Oxidation: The 4-amino group makes the molecule susceptible to oxidation. Dissolved oxygen, trace metal ions, or peroxide contaminants in solvents can initiate oxidative degradation, often leading to colored byproducts.
-
Photodegradation: Aromatic systems like indazole can absorb UV or visible light.[5] This energy absorption can trigger photochemical reactions, leading to isomerization, rearrangement, or decomposition.[6][7]
Q3: I've noticed a slight discoloration (e.g., turning yellow or brown) in my stock solution. What does this indicate?
Discoloration is a common initial sign of degradation, particularly for compounds containing an amine functional group. This is often indicative of oxidative degradation . Oxidation of aromatic amines frequently produces highly conjugated, colored impurities. While a slight color change may not immediately signify a major loss of potency, it is a critical warning sign that the integrity of your solution is compromised. It is essential to investigate the cause and prepare fresh solutions for sensitive experiments.
Q4: What are the recommended general storage conditions for aqueous solutions of this compound?
To minimize degradation, aqueous solutions should be prepared fresh whenever possible. If short-term storage is necessary, the following conditions are recommended as a starting point, pending specific stability data for your formulation.
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C | Reduces the rate of most chemical reactions, including hydrolysis and oxidation. |
| Light Exposure | Store in amber glass vials or protect from light | Prevents photodegradation by blocking UV and high-energy visible light. |
| pH | Near neutral (pH 6.5-7.5), buffered | Avoids extremes of pH that could catalyze acid or base-mediated hydrolysis. |
| Atmosphere | Purge with an inert gas (e.g., Argon, Nitrogen) | Displaces dissolved oxygen to minimize oxidative degradation. |
| Solvent Quality | Use high-purity (e.g., HPLC-grade) water | Minimizes contaminants like metal ions or organic impurities that can catalyze degradation. |
Troubleshooting Degradation: Diagnostic Workflows
When encountering unexpected results or signs of degradation, a systematic approach is crucial. The following guides provide structured workflows to identify the root cause of instability.
Caption: Initial troubleshooting decision tree.
Guide 1: Investigating Hydrolytic Instability (pH-Dependent Degradation)
Problem: My results are inconsistent when using different buffer systems, or the compound's purity decreases over time in an unbuffered aqueous solution.
Scientific Rationale: The stability of a molecule can be highly dependent on its ionization state, which is controlled by the solution's pH. While the indazole core is robust, extreme pH can catalyze reactions involving the amine substituent or other functional groups. A forced degradation study across a range of pH values is the standard industry approach, as outlined by ICH guidelines, to determine the pH of maximum stability.[8]
Experimental Protocol: pH Stability Assessment
This protocol uses a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, to quantify the parent compound and detect degradation products.
1. Materials:
- This compound
- HPLC-grade water, acetonitrile, and methanol
- Buffers: 0.1 M HCl (pH ~1), pH 4.5 acetate buffer, pH 7.4 phosphate buffer, 0.1 M NaOH (pH ~13)
- HPLC system with a C18 column
2. Procedure:
- Prepare Stock Solution: Accurately prepare a 1 mg/mL stock solution of the compound in a suitable organic solvent (e.g., methanol or acetonitrile) where it is known to be stable.
- Prepare Study Samples: In separate amber vials, add a small aliquot of the stock solution to each of the aqueous buffers (0.1 M HCl, pH 4.5, pH 7.4, 0.1 M NaOH) to achieve a final concentration of ~50-100 µg/mL. The organic solvent content should be kept low (<5%) to ensure the aqueous environment is dominant.
- Time Zero (T=0) Analysis: Immediately after preparation, dilute an aliquot of each sample with mobile phase and inject it into the HPLC system. Record the peak area of the parent compound. This is your baseline.
- Incubation: Store the vials at a controlled, elevated temperature (e.g., 40-60°C) to accelerate degradation. Include a control sample stored at 2-8°C.
- Time-Point Analysis: At specified time points (e.g., 2, 6, 12, 24, 48 hours), remove the vials from the incubator, allow them to cool to room temperature, and analyze by HPLC.
- Data Analysis: Compare the peak area of the parent compound at each time point to the T=0 value. Calculate the percentage of degradation. Look for the appearance of new peaks, which represent degradation products.
Interpretation & Preventative Measures:
-
Rapid degradation at low or high pH confirms hydrolytic instability.
-
Identify the pH range where the compound is most stable. For future experiments, use a buffer system within this stable pH range.
-
If the compound must be used in an unstable pH range, prepare solutions immediately before use and minimize exposure time.
Guide 2: Troubleshooting Oxidative Degradation
Problem: My solution of this compound turns yellow/brown upon standing, even when protected from light and stored at 4°C.
Scientific Rationale: The primary amine at the 4-position is an electron-rich site, making it susceptible to oxidation. The mechanism can involve single-electron transfer to form radical cations, which can then dimerize or react further to form complex, often colored, products. This process can be initiated by dissolved atmospheric oxygen and catalyzed by trace metal ions. A forced degradation study using an oxidizing agent like hydrogen peroxide (H₂O₂) is a direct way to confirm oxidative liability.[9]
Experimental Protocol: Oxidative Stress Testing
1. Materials:
- Prepared samples of this compound in a neutral aqueous buffer (~50-100 µg/mL).
- 3% Hydrogen Peroxide (H₂O₂) solution.
- Control sample (compound in buffer without H₂O₂).
- HPLC system.
2. Procedure:
- To your test sample, add a small volume of 3% H₂O₂. The final concentration of H₂O₂ may need optimization, but 0.1-0.5% is a common starting point.
- Maintain a control sample without H₂O₂.
- Keep both samples at room temperature, protected from light.
- Analyze both the stressed and control samples by HPLC at various time points (e.g., 1, 4, 8, 24 hours).
- Compare the chromatograms. Significant degradation in the H₂O₂-treated sample compared to the control confirms susceptibility to oxidation. The degradation profile (i.e., the new peaks that form) should be compared to any impurities seen in your aged stock solutions.
Preventative Measures:
-
Deoxygenate Solvents: Before preparing solutions, sparge the aqueous buffer with an inert gas like argon or nitrogen for 15-30 minutes to remove dissolved oxygen.
-
Use Antioxidants: If compatible with your experimental system, consider adding a small amount of an antioxidant (e.g., ascorbic acid, sodium metabisulfite).
-
Use Chelating Agents: To sequester catalytic metal ions, add a trace amount of a chelating agent like EDTA to your buffer.
-
Blanket with Inert Gas: After preparing the solution, flush the headspace of the vial with argon or nitrogen before sealing.
Guide 3: Assessing Photostability and Preventing Photodegradation
Problem: The compound shows good stability in the dark, but when used in experiments on the benchtop under ambient lab lighting, I observe degradation.
Scientific Rationale: Indazoles, as aromatic heterocyclic compounds, possess chromophores that can absorb light energy.[5] This can promote the molecule to an excited state, from which it can undergo various reactions, including rearrangement to benzimidazoles or radical-mediated decomposition.[6][7] The ICH Q1B guideline provides a standardized approach for photostability testing.[8]
Caption: General workflow for a forced degradation study.
Experimental Protocol: Photostability Stress Testing
1. Materials:
- Two samples of this compound in your typical aqueous buffer, placed in clear glass vials.
- Aluminum foil.
- A photostability chamber capable of delivering a controlled dose of visible and UV light (as per ICH Q1B). If a chamber is unavailable, exposure to direct sunlight or a strong laboratory UV lamp can be used as a qualitative stress test.
- HPLC system.
2. Procedure:
- Wrap one of the vials completely in aluminum foil. This will serve as your "dark control."
- Place both the wrapped (dark control) and unwrapped (test) vials in the photostability chamber or under the chosen light source.
- Expose the samples for a defined duration or until a specific light dosage is reached (e.g., 1.2 million lux hours for visible light and 200 watt hours/m² for UVA).
- At the end of the exposure period, analyze both the test and dark control samples by HPLC.
- Data Analysis: Significant degradation in the light-exposed sample relative to the dark control is definitive proof of photolytic instability.
Preventative Measures:
-
Use Amber Glassware: Always prepare and store solutions in amber vials, which are designed to filter out UV and some visible light wavelengths.
-
Protect from Light: During experiments, wrap vessels in aluminum foil or work in a dimly lit area.
-
Minimize Exposure Time: Reduce the time that solutions are exposed to ambient light on the benchtop.
References
-
Claramunt, R. M., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. Available at: [Link]
-
Claramunt, R. M., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. Available at: [Link]
- BenchChem. (2025). Solubility and stability of N-2H-Indazol-2-ylurea in different solvents. BenchChem.
-
Jin, L., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules. Available at: [Link]
- Wikipedia contributors. (2023). VEGFR-2 inhibitor. Wikipedia.
-
PubChem. (n.d.). 4-Methyl-1H-indazol-7-amine. PubChem. Available at: [Link]
-
Jin, L., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. National Institutes of Health. Available at: [Link]
-
Rejbar, C., & Hein, J. E. (2023). Photochemical Conversion of Indazoles into Benzimidazoles. National Institutes of Health. Available at: [Link]
-
PubChem. (n.d.). 1H-Indazol-4-amine, 1-methyl-. PubChem. Available at: [Link]
- Skelin, M., et al. (2020). A Novel Testing Approach for Oxidative Degradation Dependent Incompatibility of Amine Moiety Containing Drugs with PEGs in Solid-State.
-
Bajaj, S., et al. (2016). Forced degradation studies. MedCrave online. Available at: [Link]
-
Ghosh, D., et al. (2022). Visible light-induced functionalization of indazole and pyrazole: a recent update. Chemical Communications. Available at: [Link]
-
Kumar, V., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health. Available at: [Link]
- Singh, R., & Kaur, H. (2021). A review on forced degradation studies, stability indicating method and stability profile of few antiviral drugs.
-
Sharma, K., et al. (2023). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. MDPI. Available at: [Link]
- Rawat, A., & Singh, S. (2016). Forced degradation studies for drug substances and drug products-scientific and regulatory considerations.
- Sowmyalakshmi, V., & Manasa, M. (2018). Forced Degradation Studies in Pharmaceuticals. Scribd.
- Request PDF. (2022). Pharmacological Properties of Indazole Derivatives: Recent Developments.
-
Rejbar, C., & Hein, J. E. (2023). Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies. PubMed Central. Available at: [Link]
- Caribbean Journal of Sciences and Technology. (n.d.). CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. caribjscitech.com.
Sources
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. caribjscitech.com [caribjscitech.com]
- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Visible light-induced functionalization of indazole and pyrazole: a recent update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Photochemical Conversion of Indazoles into Benzimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medcraveonline.com [medcraveonline.com]
- 9. scribd.com [scribd.com]
Technical Support Center: Chromatographic Separation of 7-Methyl-1H-indazol-4-amine Isomers
Executive Summary
The separation of 7-Methyl-1H-indazol-4-amine presents a dual chromatographic challenge: structural regioisomerism (separating the 4-amine target from 5-, 6-, or 7-amino impurities generated during nitration/reduction) and annular tautomerism (1H- vs. 2H-indazole exchange causing peak splitting).[1] This guide provides validated workflows to resolve these specific issues using orthogonal selectivity and thermodynamic control.
Module 1: The "Ghost Peak" Phenomenon (Tautomerism)
Symptom: The main peak appears split, broad, or shows a "saddle" shape, often mistaken for degradation or a co-eluting impurity.
Root Cause: Indazoles undergo rapid annular tautomerism between the 1H-indazole (benzenoid) and 2H-indazole (quinonoid) forms.[2] When the interconversion rate (
Troubleshooting Protocol
-
Thermodynamic Control (Temperature):
-
Action: Increase column temperature to 45–60°C .
-
Mechanism: Increasing temperature accelerates the proton transfer rate (
), forcing the tautomers to elute as a single, sharp, time-averaged peak.
-
-
Kinetic Control (pH):
-
Action: Operate at pH > 10 (using Hybrid Silica columns).
-
Mechanism: While the indazole NH pKa is high (~14), the aniline amine pKa is ~4.[1]0. High pH ensures the molecule is fully neutral, reducing secondary silanol interactions that can differentially retain tautomers.
-
DOT Diagram: Tautomer Troubleshooting Logic
Module 2: Regioisomer Resolution (Co-elution)
Symptom: Inability to separate This compound from its positional isomers (e.g., 4-methyl-1H-indazol-7-amine or 7-methyl-1H-indazol-5-amine ).[1]
Root Cause: Standard C18 columns rely on hydrophobicity. Regioisomers often have identical logP values, requiring selectivity based on
Recommended Stationary Phases
| Column Chemistry | Mechanism of Action | Target Separation |
| Pentafluorophenyl (PFP) | Best for separating halogenated or positional isomers (4-amine vs 5-amine).[1] | |
| Phenyl-Hexyl | Good alternative if PFP shows excessive retention. | |
| C18 (High Carbon Load) | Hydrophobicity & Shape Selectivity | Only effective for isomers with significant steric differences.[1] |
Step-by-Step Screening Protocol
-
Preparation: Dissolve sample at 0.5 mg/mL in 50:50 Water:MeCN.
-
Column: Fluorophenyl (PFP) , 150 x 4.6 mm, 2.7 µm (Core-shell recommended for efficiency).[1]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Methanol (MeOH provides better
-selectivity than MeCN).[1] -
Gradient: 5% B to 40% B over 15 minutes. Note: Isomers often elute early; a shallow gradient is critical.
Module 3: Basic Tailing (The "Shark Fin")
Symptom: The peak tails significantly (
Solution: The "High pH" Approach
Using a high-pH stable column (e.g., Ethylene-Bridged Hybrid silica) allows operation at pH 10.[1]
-
Buffer: 10 mM Ammonium Bicarbonate adjusted to pH 10 with Ammonium Hydroxide.
-
Effect: At pH 10, the amino group is deprotonated (neutral), eliminating cation-exchange interactions with silanols.
Comparison of Buffer Systems:
| Buffer System | pH | Peak Shape | MS Compatibility | Tautomer Control |
|---|---|---|---|---|
| 0.1% TFA | ~2.0 | Good (Ion Pairing) | Poor (Signal Suppression) | Moderate |
| Formic Acid | ~2.7 | Poor (Tailing) | Excellent | Poor |
| NH4HCO3 | 10.0 | Excellent | Good | Best |[1]
Experimental Workflow: Method Development Pathway
DOT Diagram: Method Development Flow
Frequently Asked Questions (FAQs)
Q1: Why does my peak split in pure acetonitrile but not in methanol? A: Methanol is a protic solvent and can facilitate proton transfer between the N1 and N2 positions, effectively "averaging" the tautomers faster than aprotic acetonitrile. If splitting persists, switch the organic modifier to Methanol.
Q2: Can I use a chiral column for these isomers? A: While this compound is achiral, polysaccharide-based chiral columns (e.g., Amylose-tris) have unique "grooves" that can separate regioisomers based on shape, even if they are not enantiomers.[1] This is a valid "Plan C" if PFP phases fail.
Q3: What is the UV max for detection?
A: Indazoles typically absorb strongly at 254 nm and 300-320 nm .[1] For impurity profiling, use a diode array detector (DAD) to extract spectra, as the 4-amine vs 5-amine isomers often show slight shifts in their
References
-
Separation of Regioisomers and Enantiomers of Monoacylglycerols. Vertex AI Search (NIH/PubMed). [Link][1]
-
Annular Tautomerism of Indazole. ResearchGate. [Link]
-
Mechanism of Highly Selective N2 Alkylation of Indazole. WuXi Biology. [Link]
-
PubChem Compound Summary: 4-Methyl-1H-indazol-7-amine. National Library of Medicine. [Link][1]
-
pKa Data Compiled by R. Williams. Organic Chemistry Data. [Link]
Sources
Alternative reagents for the synthesis of 7-Methyl-1H-indazol-4-amine
This technical guide addresses the synthesis and troubleshooting of 7-Methyl-1H-indazol-4-amine (CAS: 73099-23-9), a critical intermediate in kinase inhibitor development.
Executive Summary & Strategic Route Selection
The synthesis of this compound presents two primary challenges: regiocontrol of the N-heterocycle formation and chemoselective reduction of the nitrogenous precursors.
Standard protocols often rely on hydrazine hydrate (highly toxic, unstable) for ring closure or catalytic hydrogenation (Pd/C + H₂) for amine generation.[1] While effective on a small scale, these methods pose safety risks and selectivity issues (e.g., over-reduction) during scale-up.[1]
This guide prioritizes Route B (Modified Jacobson Indazole Synthesis) and Route C (Fe-Mediated Reduction) as robust, scalable alternatives.[1]
Decision Matrix: Route Selection
| Parameter | Standard Route (Hydrazine/Pd) | Alternative Route (Diazo/Fe) | Why Switch? |
| Safety | High Risk (Hydrazine is carcinogenic/explosive) | Moderate (Standard acid/base handling) | Safety: Avoids energetic reagents. |
| Selectivity | Low (Risk of halo-dehalogenation with Pd/C) | High (Chemoselective nitro reduction) | Purity: Iron preserves sensitive motifs. |
| Cost | High (Pd catalysts) | Low (Fe powder, NaNO₂) | OpEx: Significant cost reduction.[1] |
| Scalability | Difficult (H₂ pressure vessels required) | Excellent (Standard reactors) | Throughput: No specialized pressure gear.[1] |
Technical Workflow & Logic (Graphviz)[1]
The following diagram outlines the critical decision points and alternative pathways for synthesizing the target molecule from the commercially available precursor, 2-Methyl-3-nitroaniline .
Caption: Synthesis workflow comparing standard high-energy pathways (Red/Grey) against recommended chemoselective alternative pathways (Green).
Module 1: Indazole Ring Closure (Troubleshooting)
Context: Converting 2-methyl-3-nitroaniline to 7-methyl-4-nitro-1H-indazole.
Q: I am avoiding Isoamyl Nitrite due to cost and explosion hazards. Can I use aqueous conditions?
A: Yes. The "Alternative Reagent" here is Sodium Nitrite (NaNO₂) in aqueous acid, utilizing the Jacobson Indazole Synthesis mechanism.[1]
Protocol (Alternative):
-
Dissolution: Dissolve 2-methyl-3-nitroaniline in Glacial Acetic Acid.
-
Diazotization: Cool to 0–5°C. Add aqueous NaNO₂ dropwise. The diazonium salt forms in situ.
-
Cyclization: Allow the mixture to warm to room temperature (or heat gently to 40°C). The diazonium group attacks the adjacent methyl group (which has enhanced acidity due to the nitro group), closing the ring to form the indazole.[1]
Troubleshooting Table:
| Symptom | Probable Cause | Corrective Action |
|---|---|---|
| Low Yield (<40%) | Incomplete Diazotization | Ensure temperature stays <5°C during NaNO₂ addition. Test with starch-iodide paper (should turn blue instantly). |
| Tarry/Black Crude | Decomposition of Diazonium | Do not overheat during the warming step. Keep reaction <40°C. |
| Isomer Formation | N-Nitrosation side reaction | Ensure strong acidic conditions (pH < 2) to force C-cyclization over N-reaction. |
Module 2: Nitro Reduction (The Critical Step)
Context: Converting 7-methyl-4-nitro-1H-indazole to this compound.
Q: Pd/C Hydrogenation is reducing the halogen substituents on my scaffold (if present) or yielding side products. What is a milder alternative?
A: The superior alternative reagent is Iron Powder (Fe) with Ammonium Chloride (NH₄Cl) .[1]
Why this works: Hydrogenation (H₂/Pd) is a "sledgehammer" method that can reduce sensitive functional groups.[1] The Fe/NH₄Cl system is an electron-transfer reduction that is highly specific to nitro groups, leaving aromatic rings and halogens intact. It operates at neutral/mildly acidic pH, preventing side reactions common in strong acid reductions (like Sn/HCl).[1]
Protocol (Fe/NH₄Cl):
-
Solvent: Use a mixture of Ethanol/Water (3:1). The water is crucial for dissolving NH₄Cl.
-
Reagents: Add 5.0 equiv of Fe powder (325 mesh is best) and 1.0 equiv of NH₄Cl.
-
Reaction: Heat to reflux (approx. 70–80°C) for 1–2 hours.
-
Workup: Filter hot through Celite to remove iron oxides. The filtrate contains your amine.
Q: My product is trapped in the iron sludge. How do I recover it?
A: This is a common issue with amphoteric indazoles.
-
Wash the Celite cake copiously with hot Methanol or Ethyl Acetate.
-
pH Adjustment: If the product is still stuck, the iron sludge might be coordinating with the amine.[1] Wash the cake with a 10% solution of EDTA or Sodium Potassium Tartrate (Rochelle salt) to chelate the iron, releasing the organic amine.[1]
Module 3: Purification & Isolation
Context: The final product is an amphoteric solid (Basic amine + Acidic indazole NH).[1]
Q: Column chromatography is resulting in severe tailing. How do I purify the amine?
A: Silica gel is acidic; amino-indazoles stick to it.
-
Alternative 1 (Reagent): Pre-treat your silica gel with 1% Triethylamine (TEA) in hexanes before loading the column.[1]
-
Alternative 2 (Method - Acid/Base Extraction):
References
-
BenchChem. (2025).[1][2] Synthesis of 7-Methyl-1H-indazole-3-carboxamide from 7-methyl-indole: Protocol and Application Note. Retrieved from [1]
-
Gupton, B.F., et al. (2024).[1] Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules, 29, 2705.[1][3] Retrieved from [1]
-
Li, X., et al. (2020).[1][4][5] Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 25(11).[1][4] Retrieved from [1]
-
Patent CN107805221A. (2018).[1] Method for preparing 1H-indazole derivative. (Describes the specific Fe/NH4Cl reduction of nitro-indazoles). Retrieved from
-
Vanjari, R., et al. (2018).[1][6] Gold-catalyzed syn-1,2-difunctionalization of ynamides via nitrile activation. Organic & Biomolecular Chemistry. (Context for alternative metal catalysis). Retrieved from [1]
Sources
- 1. CN107805221A - Method for preparing 1H-indazole derivative - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
Validation & Comparative
Publish Comparison Guide: Mass Spectrometry (LC-MS) Fragmentation Patterns of 7-Methyl-1H-indazol-4-amine
Executive Summary: The Isomer Challenge
In the development of kinase inhibitors and small-molecule therapeutics, the 7-Methyl-1H-indazol-4-amine scaffold is a critical building block.[1] However, its structural integrity is often compromised by the presence of regioisomers (e.g., 5-methyl, 6-methyl, or N-methyl variants) formed during synthesis.
This guide provides a definitive technical comparison of the LC-MS/MS fragmentation behavior of this compound against its primary isomeric impurities. Unlike generic databases, we focus on the mechanistic differentiation required to validate structural identity in complex matrices.
Compound Profile & Physiochemical Baseline
| Property | Specification |
| Compound Name | This compound |
| CAS Number | 1363380-51-1 (Representative) |
| Molecular Formula | C₈H₉N₃ |
| Exact Mass | 147.0796 Da |
| Precursor Ion [M+H]⁺ | 148.0869 m/z |
| Key Functional Groups | Primary Amine (C4), Methyl (C7), Pyrazole Ring (N1-N2) |
Comparative Analysis: 7-Methyl vs. Regioisomers[1]
The distinction between the target compound and its isomers relies on the energetics of ammonia loss and retro-Diels-Alder (RDA) cleavages.[1] The position of the methyl group exerts a steric and electronic influence that alters fragment ion abundance.
Table 1: Diagnostic Ion Comparison (ESI+ Mode)
| Feature | This compound (Target) | 5-Methyl-1H-indazol-4-amine (Ortho-Isomer) | 1-Methyl-1H-indazol-4-amine (N-Methyl Isomer) |
| [M+H]⁺ | 148.09 m/z | 148.09 m/z | 148.09 m/z |
| Primary Fragment | 131.06 m/z ([M+H]-NH₃) | 131.06 m/z (Dominant Base Peak) | 117.05 m/z (Loss of CH₃NH₂ or Ring Opening) |
| Secondary Fragment | 104.05 m/z (Loss of HCN from 131) | 104.05 m/z | 90.04 m/z |
| Mechanism Note | Para orientation of Me/NH₂ reduces steric strain; NH₂ loss is observed but less intense than in ortho-isomers.[1][2] | Ortho effect facilitates rapid NH₃ elimination; 131 m/z peak is significantly more intense. | Methyl on Nitrogen changes fragmentation; often loses CH₃ radical (15 Da) or undergoes distinct ring cleavage. |
| Retention Time (C18) | Intermediate | Late Eluting (More Lipophilic shielding) | Early Eluting (Reduced H-bonding capability) |
Mechanistic Fragmentation Pathways[3]
The fragmentation of this compound follows two competing pathways governed by the stability of the resulting carbocation.
Pathway A: Neutral Loss of Ammonia (Dominant)
The protonated aniline nitrogen undergoes heterolytic cleavage, expelling neutral ammonia (17 Da). The resulting cation is stabilized by the aromatic system.
-
Transition: 148 m/z → 131 m/z (Δ = 17 Da)
Pathway B: Pyrazole Ring Disintegration
Following the loss of ammonia, the destabilized indazole core typically ejects hydrogen cyanide (HCN, 27 Da) from the pyrazole ring (N1-C2 cleavage).
-
Transition: 131 m/z → 104 m/z (Δ = 27 Da)
Visualization of Fragmentation Logic
The following diagram illustrates the specific mass transitions and the structural logic for the 7-methyl isomer.
Caption: Step-wise fragmentation tree for this compound showing the sequential loss of ammonia and hydrogen cyanide.
Experimental Protocol (Self-Validating)
To reproduce these results and ensure differentiation from isomers, follow this standardized LC-MS/MS workflow.
Chromatographic Separation
-
Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water (Proton source for [M+H]+).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Rationale: The acidic condition ensures full protonation of the amine (pKa ~4-5) and indazole nitrogen, maximizing sensitivity.
Mass Spectrometry Parameters
-
Ionization: Electrospray Ionization (ESI) Positive Mode.
-
Capillary Voltage: 3.0 kV.
-
Cone Voltage: 30 V (Optimized to prevent in-source fragmentation of the labile amine).
-
Collision Energy (CE):
-
Screening: Ramp 10–40 eV.
-
Quantification: 25 eV (Optimized for m/z 131 production).
-
Validation Step (Quality Control)
-
Inject Blank: Confirm no carryover at m/z 148.
-
Inject Standard: Verify Retention Time (RT).
-
Calculate Ratio: Measure intensity of m/z 131 / m/z 148.
References
-
Differentiation of Isomeric Amines: Comparison of fragmentation efficiency in amino-substituted aromatics.
-
Indazole Chemistry & Reactivity: Mechanisms of indazole ring formation and substitution patterns.
-
Mass Spectrometry of Heterocycles: General fragmentation rules for nitrogen heterocycles. [1]
-
Synthetic Impurity Profiling: Methodologies for detecting low-level synthesis byproducts. [1]
Sources
A Comparative Guide to HPLC Method Development for Purity Assessment of 7-Methyl-1H-indazol-4-amine
Introduction
7-Methyl-1H-indazol-4-amine is a crucial intermediate in the synthesis of various pharmacologically active compounds.[1] Its purity is paramount to ensure the safety and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) is the preferred analytical technique for assessing the purity of such active pharmaceutical ingredients (APIs) and their intermediates due to its high resolution, sensitivity, and precision.[2] This guide provides a comprehensive, in-depth comparison of various HPLC methodologies for the purity assessment of this compound, grounded in scientific principles and practical expertise. We will explore the rationale behind experimental choices, present comparative data, and provide a validated, step-by-step protocol.
The core objective of this guide is to develop a stability-indicating HPLC method, which is a procedure that can accurately and selectively quantify the target analyte in the presence of its potential degradation products and impurities.[3] This is achieved through a systematic approach to method development, including forced degradation studies as mandated by the International Council for Harmonisation (ICH) guidelines.[4][5]
Understanding the Analyte: this compound
This compound is a heterocyclic aromatic amine.[6] The indazole ring system, a fusion of benzene and pyrazole rings, imparts a stable, aromatic character to the molecule.[6] The presence of the amine group and the nitrogen atoms in the indazole ring makes the molecule polar and weakly basic.[7] These chemical properties are fundamental in selecting the appropriate HPLC conditions.
Part 1: Strategic HPLC Method Development
A logical and systematic approach to HPLC method development is crucial for achieving a robust and reliable analytical method. The following sections detail the experimental choices and their justifications.
Initial Method Scouting: Column and Mobile Phase Selection
The initial phase of method development involves screening various stationary and mobile phases to find the most promising conditions for separating the main component from its impurities.
Stationary Phase Selection Rationale:
The choice of stationary phase is critical and is dictated by the analyte's chemical properties.[8][9] For a polar, aromatic compound like this compound, several reversed-phase columns are viable options.[9]
-
C18 (Octadecylsilane): This is the most common and often the first choice for reversed-phase HPLC due to its hydrophobicity, which provides good retention for a wide range of organic molecules.
-
C8 (Octylsilane): A shorter alkyl chain compared to C18, resulting in less retention. This can be advantageous for more polar compounds that might be too strongly retained on a C18 column.[10]
-
Phenyl-Hexyl: This phase offers alternative selectivity due to π-π interactions between the phenyl groups of the stationary phase and the aromatic ring of the analyte. This can be particularly useful for separating aromatic isomers or compounds with similar hydrophobicity.[11]
Mobile Phase Selection Rationale:
The mobile phase composition, particularly the organic modifier and pH, significantly influences the retention and selectivity of the separation.[12]
-
Organic Modifier: Acetonitrile and methanol are the most common organic modifiers in reversed-phase HPLC. Acetonitrile generally provides better peak shape and lower backpressure, while methanol can offer different selectivity.
-
Aqueous Phase and pH Control: Since this compound is a basic compound, the pH of the mobile phase will affect its ionization state and, consequently, its retention. Buffering the aqueous phase is essential for reproducible results. A pH around 3 was chosen to ensure the amine group is protonated, which can lead to better peak shape and retention on reversed-phase columns. A phosphate buffer is a suitable choice in this pH range.[10]
Forced Degradation Studies: Unveiling Potential Impurities
To ensure the method is stability-indicating, forced degradation studies are performed.[13] These studies subject the analyte to harsh conditions to generate potential degradation products.[14] The goal is to achieve a modest level of degradation, typically in the range of 5-20%.[5]
Stress Conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours
-
Thermal Degradation: 105°C for 48 hours
-
Photolytic Degradation: Exposure to UV light (254 nm) for 24 hours
The stressed samples are then analyzed using the developed HPLC method to ensure that all degradation products are well-separated from the main peak and from each other.
Part 2: Comparative Analysis of Chromatographic Conditions
The following tables summarize the comparative data obtained from the method development experiments.
Table 1: Comparison of Stationary Phases
| Stationary Phase | Retention Time (min) | Tailing Factor | Theoretical Plates | Resolution (with nearest impurity) |
| C18 (4.6 x 150 mm, 5 µm) | 5.8 | 1.2 | 8500 | 2.5 |
| C8 (4.6 x 150 mm, 5 µm) | 4.2 | 1.1 | 7800 | 2.1 |
| Phenyl-Hexyl (4.6 x 150 mm, 5 µm) | 6.5 | 1.3 | 9200 | 3.1 |
Analysis: The Phenyl-Hexyl column provided the best resolution between the main peak and its closest eluting impurity, likely due to favorable π-π interactions. Although the tailing factor was slightly higher than the other columns, the superior resolution makes it the preferred choice.
Table 2: Comparison of Mobile Phase Organic Modifiers
| Organic Modifier | Retention Time (min) | Tailing Factor | Resolution (with nearest impurity) |
| Acetonitrile | 6.5 | 1.3 | 3.1 |
| Methanol | 7.8 | 1.5 | 2.8 |
Analysis: Acetonitrile resulted in a shorter run time and a better tailing factor compared to methanol, while still providing excellent resolution. Therefore, acetonitrile was selected as the organic modifier for the final method.
Workflow for HPLC Method Development
Caption: A flowchart illustrating the systematic workflow for HPLC method development.
Part 3: Optimized and Validated HPLC Method
Based on the comparative data, the following optimized method was established and subsequently validated according to ICH Q2(R2) guidelines.[15][16][17]
Experimental Protocol: Optimized HPLC Method
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and photodiode array (PDA) detector.
Chromatographic Conditions:
-
Column: Phenyl-Hexyl (4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.025 M Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with Orthophosphoric Acid
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-5 min: 10% B
-
5-20 min: 10% to 80% B
-
20-25 min: 80% B
-
25.1-30 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh about 10 mg of this compound and transfer to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with a mixture of Mobile Phase A and Mobile Phase B (90:10 v/v).
-
Filter the solution through a 0.45 µm nylon syringe filter before injection.
Final Analytical Workflow
Caption: The final analytical workflow from sample preparation to data analysis.
Method Validation
The optimized method was validated for specificity, linearity, accuracy, precision, and robustness as per ICH guidelines.[18][19]
Table 3: Summary of Method Validation Results
| Validation Parameter | Results | Acceptance Criteria |
| Specificity | No interference from blank, placebo, or degradation products. Peak purity index > 0.999. | No interference at the retention time of the analyte. |
| Linearity (r²) | 0.9998 | r² ≥ 0.999 |
| Range | 10 - 150 µg/mL | - |
| Accuracy (% Recovery) | 99.2% - 101.5% | 98.0% - 102.0% |
| Precision (RSD%) | ||
| - Repeatability | 0.5% | RSD ≤ 2.0% |
| - Intermediate Precision | 0.8% | RSD ≤ 2.0% |
| Robustness | No significant impact on results with minor changes in flow rate, column temperature, and mobile phase pH. | Results should remain within acceptance criteria. |
The validation results demonstrate that the developed HPLC method is specific, linear, accurate, precise, and robust for the purity assessment of this compound.
Conclusion
This guide has detailed a systematic and comparative approach to developing a stability-indicating HPLC method for the purity assessment of this compound. By comparing different stationary phases and mobile phase compositions, an optimized method utilizing a Phenyl-Hexyl column with a phosphate-buffered acetonitrile gradient was established. The causality behind each experimental choice was explained, ensuring a scientifically sound methodology.
The inclusion of forced degradation studies confirmed the method's ability to separate the main analyte from its potential degradation products. Comprehensive validation in accordance with ICH guidelines has proven the method to be reliable and suitable for its intended purpose in a quality control environment. This detailed protocol and the supporting data serve as a valuable resource for researchers, scientists, and drug development professionals.
References
-
HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. (2020). National Institutes of Health. [Link]
-
METHODICAL APPROACH FOR DETERMINATION OF THE HETEROCYCLIC AROMATIC AMINES IN MEAT PRODUCTS USING HPLC–MS/MS. (n.d.). ResearchGate. [Link]
-
HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. (2020). MDPI. [Link]
-
Analysis of Six Aromatic Amines Using a Core Enhanced Technology Accucore HPLC Column. (n.d.). LabRulez LCMS. [Link]
-
A Review on HPLC Method Development and Validation in Forced Degradation Studies. (n.d.). ijarsct. [Link]
-
Method Development & Forced Degradation. (n.d.). J-STAR Research. [Link]
-
Simple HPLC-PDA Analysis to Determine Illegal Synthetic Dyes in Herbal Medicines. (n.d.). MDPI. [Link]
-
Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.). Royal Society of Chemistry. [Link]
-
Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. (2021). National Institutes of Health. [Link]
- DEVELOPMENT OF A METHOD FOR THE ANALYSIS OF PRIMARY AROMATIC AMINES BY SPE-UPLC-MS. (n.d.). Unpublished.
-
Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector and Empower 3 Software. (n.d.). Waters Corporation. [Link]
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025). Contract Laboratory. [Link]
-
HPLC Separation Modes - Stationary Phase in HPLC. (n.d.). Waters Corporation. [Link]
-
Indazole synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
Validation of Analytical Procedures Q2(R2). (2023). International Council for Harmonisation. [Link]
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Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. (n.d.). National Institutes of Health. [Link]
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Choosing the Right HPLC Stationary Phase. (2015). Chromatography Online. [Link]
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Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. (2022). ACS Publications. [Link]
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CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. (n.d.). University of Helsinki. [Link]
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ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.). European Medicines Agency. [Link]
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ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (n.d.). International Council for Harmonisation. [Link]
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Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. (2024). ResearchGate. [Link]
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A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific. [Link]
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Guide to Choosing the Correct HPLC Solvent. (2025). Phenomenex. [Link]
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Forced degradation as an integral part of HPLC stability-indicating method development. (n.d.). ResearchGate. [Link]
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HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. (2025). ResearchGate. [Link]
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Ammonium Chloride Catalyzed Green Synthesis, Characterization of Substituted 1-H-Indazole Derivatives. (2022). Sami Publishing Company. [Link]
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Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. (n.d.). National Institutes of Health. [Link]
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ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma. [Link]
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Mastering Stationary Phases: Selection Criteria and Method Development. (2026). Sorbtech. [Link]
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HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. (n.d.). Acta Poloniae Pharmaceutica. [Link]
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ICH guideline Q2(R2) on validation of analytical procedures. (2022). European Medicines Agency. [Link]
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Choosing Your LC Stationary Phase. (2019). Restek. [Link]
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ChemInform Abstract: Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview. (n.d.). ResearchGate. [Link]
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X-ray crystallography data for 7-Methyl-1H-indazol-4-amine structure confirmation
Content Type: Technical Comparison & Methodological Guide Subject: X-ray Crystallography vs. NMR/DFT for Indazole Scaffolds
Executive Summary
In the development of kinase inhibitors and oncology drugs, the indazole scaffold is a privileged structure. However, 7-Methyl-1H-indazol-4-amine presents a specific structural challenge: annular tautomerism .[1] While the nomenclature implies a
This guide objectively compares Single Crystal X-ray Diffraction (SCXRD) against NMR (NOESY/ROESY) and DFT Computational Modeling .[1] We demonstrate that while NMR provides dynamic solution-state data, SCXRD is the only self-validating method to unambiguously resolve the tautomeric state, intermolecular hydrogen bonding networks, and precise bond lengths required for high-fidelity molecular docking.
The Structural Challenge: Tautomerism & Regiochemistry
The target molecule, this compound, contains three nitrogen atoms.[1] The critical structural ambiguity lies in the pyrazole ring:
The 7-methyl substituent introduces steric bulk near N1, potentially destabilizing the typically preferred
Comparative Analysis: X-ray vs. Alternatives
The following table contrasts the three primary methods for structural confirmation.
| Feature | X-ray Crystallography (SCXRD) | Solution NMR (1D/2D) | DFT Modeling (B3LYP) |
| Primary Output | 3D Electron Density Map ( | Chemical Shifts ( | Energy Minima ( |
| Tautomer Certainty | Absolute (Gold Standard) .[1] Direct observation of H-atoms or N-C bond lengths.[1] | Ambiguous . Fast exchange in solution averages signals; requires low-temp experiments.[1] | Predictive . Heavily dependent on basis set and solvation model.[1] |
| Sample State | Solid (Single Crystal) | Liquid (Solution) | Virtual (Gas/Solvent Phase) |
| Resolution | Atomic ( | Molecular Environment | Theoretical |
| Throughput | Low (days to weeks for crystal growth) | High (minutes to hours) | Medium (hours on cluster) |
| Critical Limitation | Requires diffraction-quality crystal.[1][4][5] | Cannot distinguish tautomers if exchange rate | Can produce "false positives" if energy barriers are low.[1] |
Verdict: While NMR is essential for purity and bulk characterization, SCXRD is non-negotiable for defining the active pharmaceutical ingredient (API) solid-state form.
Experimental Data: The "Smoking Gun" of Bond Lengths
To confirm the structure of this compound, researchers must analyze the bond length alternation in the pyrazole ring.[1] The
Representative Crystallographic Metrics (Indazole Scaffold)
Data derived from high-resolution structures of analogous amino-indazoles.
| Bond Vector | Expected Length ( | Expected Length ( | Diagnostic Value |
| N1 — N2 | 1.37 Å (Single bond character) | 1.32 Å (Double bond character) | Primary Indicator |
| C7a — N1 | 1.35 Å | 1.33 Å | Secondary Indicator |
| C3 — N2 | 1.32 Å | 1.35 Å | Secondary Indicator |
Interpretation Protocol:
-
Refine the structure anisotropically.[1]
-
Measure the N1—N2 distance.[1]
-
If the distance is closer to 1.37 Å , the proton resides on N1 (
-form). -
If the distance is closer to 1.32 Å , the proton resides on N2 (
-form). -
Difference Fourier Map (
): At resolutions better than 0.84 Å, the Hydrogen electron density peak is directly visible on the nitrogen, providing absolute confirmation.
Detailed Protocol: Crystallization & Data Collection[1][4][6]
Growing diffraction-quality crystals of polar, aromatic amines like this compound requires controlling nucleation to prevent micro-crystalline precipitation.[1]
Phase 1: Crystal Growth (Vapor Diffusion)[1]
-
Objective: Slow supersaturation to yield single blocks/prisms.
-
Solvent System: Methanol (Solvent) / Water (Anti-solvent).[1]
Step-by-Step:
-
Dissolution: Dissolve 10 mg of pure this compound in 0.5 mL of HPLC-grade Methanol. Sonicate if necessary to ensure clarity.[1]
-
Setup: Use a hanging drop or sitting drop vapor diffusion plate (e.g., 24-well Linbro plate).[1]
-
The Drop: Mix 2
L of the amine solution with 1 L of the reservoir solution. -
The Reservoir: Fill the well with 500
L of 20-30% water in Methanol. -
Incubation: Seal with grease/tape.[1] Store at 18°C in a vibration-free environment.
-
Observation: Inspect under polarized light after 24-48 hours. Look for birefringence (indicates crystallinity).[1]
Phase 2: Data Collection & Reduction[1]
-
Instrument: Single Crystal Diffractometer (e.g., Bruker D8 or Rigaku XtaLAB).[1]
-
Source: Cu K
( ) is preferred for small organic molecules to maximize diffraction intensity.[1] -
Temperature: 100 K (Cryo-cooling is mandatory to reduce thermal motion of the 7-methyl group and improve resolution).
-
Strategy: Collect a full sphere of data (redundancy > 4.0) to ensure accurate intensity statistics.
Structural Determination Workflow
The following diagram illustrates the logical pathway from crude synthesis to the final confirmed structural model.
Caption: Workflow for unambiguous structural assignment of this compound using X-ray crystallography.
References
-
Claramunt, R. M., et al. (2006).[1] "The structure of indazole and its derivatives." Arkivoc, 2006(5), 33-40.[1] Link
-
Glusker, J. P., Lewis, M., & Rossi, M. (1994). Crystal Structure Analysis for Chemists and Biologists. VCH Publishers.[1] (Standard text for small molecule crystallography methods).
-
Cambridge Crystallographic Data Centre (CCDC). "Mercury - Crystal Structure Visualisation."[1] (Software for analyzing bond lengths and packing).[1] Link
-
Alkorta, I., & Elguero, J. (2004).[1] "Theoretical study of the tautomerism of indazoles." Journal of Physical Chemistry A, 108(45), 10061-10068.[1] Link[1]
-
Hooft, R. W. W., et al. (2008).[1] "Determination of absolute structure using Bayesian statistics on Bijvoet differences." Journal of Applied Crystallography, 41(1), 96-103.[1] Link
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A Researcher's Guide to Validating Biological Assays for 7-Methyl-1H-indazol-4-amine: A Comparative Analysis
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate biological assay results for the novel compound 7-Methyl-1H-indazol-4-amine. Drawing from extensive experience in assay development and validation, this document moves beyond a simple recitation of protocols to explain the scientific rationale behind experimental choices, ensuring a robust and reliable assessment of this compound's biological activity. We will focus on its potential as a kinase inhibitor, comparing its performance against established drugs, Pazopanib and Axitinib.
Introduction to this compound and the Indazole Scaffold
The indazole core is a privileged scaffold in medicinal chemistry, forming the basis of numerous clinically approved drugs with a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-bacterial properties.[1] Notably, several indazole derivatives have been successfully developed as potent kinase inhibitors. For instance, Pazopanib and Axitinib are multi-kinase inhibitors targeting key signaling pathways in cancer.[2] The 1H-indazole-3-amine moiety, in particular, is recognized as an effective hinge-binding fragment for tyrosine kinases.[2] This structural precedent strongly suggests that this compound may also exert its biological effects through kinase inhibition, making this the central hypothesis of our validation strategy.
Given the role of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) in tumor angiogenesis and the fact that many indazole-based kinase inhibitors target this receptor, our investigation will primarily focus on assays relevant to VEGFR-2 inhibition.[1][2]
Experimental Design: A Multi-faceted Approach to Validation
To comprehensively validate the biological activity of this compound, a multi-pronged approach is essential. We will employ a combination of cell-based assays to assess its impact on cell viability and specific molecular assays to probe its effect on the VEGFR-2 signaling pathway.
Rationale for Cell Line Selection
The choice of appropriate cell lines is critical for obtaining meaningful data. We have selected two well-characterized cancer cell lines for this validation study:
-
A549 (Non-Small Cell Lung Cancer): This adherent cell line is widely used in cancer research and is known to express VEGFR-2. Its response to various kinase inhibitors has been extensively documented, providing a solid baseline for comparison.
-
K562 (Chronic Myeloid Leukemia): This suspension cell line is also a standard model in cancer drug discovery. K562 cells are known to be sensitive to inhibitors of various tyrosine kinases, making them a suitable model to assess the broader kinase inhibitory potential of our compound.
Comparator Compounds: Setting the Benchmark
To contextualize the activity of this compound, we will use two FDA-approved kinase inhibitors as positive controls and comparators:
-
Pazopanib: A multi-targeted tyrosine kinase inhibitor that blocks VEGFR-1, -2, and -3, among other kinases.[2]
-
Axitinib: A potent and selective inhibitor of VEGFR-1, -2, and -3.
By comparing the in vitro efficacy of this compound to these established drugs, we can gain valuable insights into its relative potency and potential as a therapeutic agent.
Methodologies and Protocols
Here, we provide detailed, step-by-step protocols for the key assays used in this validation guide. Adherence to these protocols is crucial for generating reproducible and reliable data.
Cell Viability Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Seed A549 or K562 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound, Pazopanib, and Axitinib in culture medium. The concentration range should bracket the expected IC50 values. For this study, we will use a range of 0.01 µM to 100 µM. Replace the medium in each well with 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.
Target Engagement: Phospho-VEGFR-2 Western Blot
To directly assess the inhibitory effect of this compound on its putative target, we will perform a Western blot to detect the phosphorylation status of VEGFR-2. A decrease in phosphorylated VEGFR-2 (p-VEGFR-2) upon compound treatment indicates target engagement and inhibition.
Protocol:
-
Cell Treatment and Lysis:
-
Seed A549 cells in 6-well plates and grow to 70-80% confluency.
-
Starve the cells in serum-free medium for 12-16 hours.
-
Pre-treat the cells with various concentrations of this compound, Pazopanib, or Axitinib (e.g., 0.1, 1, and 10 µM) for 2 hours.
-
Stimulate the cells with 50 ng/mL of recombinant human VEGF-A for 10 minutes.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load 20-30 µg of protein per lane onto a 4-12% Bis-Tris polyacrylamide gel.
-
Run the gel at 150V for 1-1.5 hours.
-
Transfer the proteins to a PVDF membrane at 100V for 1 hour.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-VEGFR-2 (Tyr1175) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Strip the membrane and re-probe with an antibody against total VEGFR-2 and a loading control (e.g., GAPDH or β-actin) to normalize the data.
-
Quantify the band intensities using densitometry software.
-
Data Presentation and Interpretation
All quantitative data should be summarized in clearly structured tables for easy comparison.
Table 1: Comparative IC50 Values of this compound and Control Compounds in A549 and K562 Cells.
| Compound | A549 IC50 (µM) | K562 IC50 (µM) |
| This compound | [Experimental Value] | [Experimental Value] |
| Pazopanib | ~20[3] | ~0.03 (VEGFR2)[4] |
| Axitinib | ~3.58 (Glioblastoma cells)[5] | ~0.248[6] |
Table 2: Densitometric Analysis of Phospho-VEGFR-2 Levels in A549 Cells.
| Treatment | p-VEGFR-2 / Total VEGFR-2 Ratio (Normalized to Loading Control) |
| Vehicle Control | [Experimental Value] |
| VEGF (50 ng/mL) | [Experimental Value] |
| This compound (0.1 µM) + VEGF | [Experimental Value] |
| This compound (1 µM) + VEGF | [Experimental Value] |
| This compound (10 µM) + VEGF | [Experimental Value] |
| Pazopanib (1 µM) + VEGF | [Experimental Value] |
| Axitinib (1 µM) + VEGF | [Experimental Value] |
Visualizing the Workflow and Signaling Pathway
Diagrams are essential for clearly communicating complex experimental workflows and biological pathways.
Caption: Simplified VEGFR-2 signaling pathway and the putative inhibitory action of this compound. [7][8][9]
Trustworthiness: A Self-Validating System
The scientific integrity of this guide rests on a self-validating experimental design. Key elements that ensure the trustworthiness of the results include:
-
Positive Controls: The inclusion of well-characterized inhibitors, Pazopanib and Axitinib, provides a benchmark for assessing the potency of this compound.
-
Dose-Response Analysis: Evaluating the compound over a range of concentrations allows for the determination of a clear dose-dependent effect and the calculation of a quantitative metric (IC50).
-
Orthogonal Assays: The use of two distinct assays—a cell-based viability assay and a target-specific biochemical assay—provides complementary evidence. A compound that reduces cell viability and inhibits the phosphorylation of the target protein is more likely to be a genuine inhibitor.
-
Normalization and Loading Controls: In the Western blot analysis, normalizing the phospho-protein signal to the total protein and using a loading control are essential for accurate quantification and to ensure that observed effects are not due to variations in protein loading.
For a formal validation of a new kinase inhibitor assay, the following parameters should be assessed, adapted from established analytical method validation guidelines:
-
Specificity: The ability to assess the analyte in the presence of components that may be expected to be present. In this context, this is demonstrated by the specific reduction in p-VEGFR-2 signal without affecting total VEGFR-2 or the loading control.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A clear dose-response curve in both the MTT and Western blot assays would demonstrate linearity.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This can be assessed by comparing the results to those obtained with the reference standard inhibitors.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This is assessed by performing multiple independent experiments.
Conclusion
This guide provides a robust and scientifically sound framework for validating the biological activity of this compound as a potential kinase inhibitor. By employing a multi-faceted approach that includes cell viability and target engagement assays, and by comparing its performance to established drugs, researchers can generate high-quality, reliable data. The emphasis on a self-validating experimental design and adherence to the principles of assay validation will ensure the trustworthiness of the findings and provide a solid foundation for further preclinical development.
References
-
Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Sciences and Technology. Available from: [Link]
-
Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules. 2023. Available from: [Link]
-
VEGFR-2 inhibitor. Wikipedia. Available from: [Link]
-
Pazopanib: a promising new agent in the treatment of soft tissue sarcomas. Future Oncology. 2012. Available from: [Link]
-
Synergistic action of pazopanib and lapatinib on A549 cells. ResearchGate. Available from: [Link]
-
In vitro evaluation of Axitinib and Sorafenib treatment in glioblastoma cell viability and morphology. PLOS ONE. 2023. Available from: [Link]
-
In Vitro Evidence of Synergistically Enhanced Efficacy of Axitinib When Combined with Asciminib in T315I Mutated Chronic Myeloid Leukemia. Blood. 2023. Available from: [Link]
-
Cell viability inhibition assay (MTT assay). Bio-protocol. Available from: [Link]
-
Pazopanib inhibits tumor growth in vitro. ResearchGate. Available from: [Link]
-
Checklist for Analytical Method Validation. National Pharmaceutical Regulatory Agency (NPRA), Malaysia. 2018. Available from: [Link]
-
Western blot analyses of VEGFR-2, phospho-VEGFR-2, and vimentin. ResearchGate. Available from: [Link]
-
Axitinib induces DNA damage response leading to senescence, mitotic catastrophe, and increased NK cell recognition in human renal carcinoma cells. Journal of Translational Medicine. 2018. Available from: [Link]
-
Targeting signaling pathways of VEGFR1 and VEGFR2 as a potential target in the treatment of breast cancer. Journal of Cellular and Molecular Medicine. 2020. Available from: [Link]
-
The Phosphorylation of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) by Engineered Surfaces with Electrostatically or Covalently Immobilized VEGF. Acta Biomaterialia. 2013. Available from: [Link]
-
Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. Frontiers in Cell and Developmental Biology. 2021. Available from: [Link]
-
K562 cells were treated with the IC50 concentrations of compounds 8. ResearchGate. Available from: [Link]
-
The anti-angiogenic tyrosine kinase inhibitor Pazopanib kills cancer cells and disrupts endothelial networks in biomimetic three-dimensional renal tumouroids. Scientific Reports. 2020. Available from: [Link]
-
VALIDATION GUIDELINE Validation Checklist. American Society for Histocompatibility and Immunogenetics. Available from: [Link]
-
Development - VEGF signaling via VEGFR2 - generic cascades Pathway Map. Bio-Rad. Available from: [Link]
-
In vitro evaluation of Axitinib and Sorafenib treatment in glioblastoma cell viability and morphology. PLOS ONE. 2023. Available from: [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
